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  • Product: 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane (Br-PEG9-Br) in Advanced Bioconjugation

Executive Summary In the rapidly evolving landscape of targeted protein degradation and bioconjugation, the selection of the correct linker is as critical as the choice of the active ligands. 1,26-Dibromo-3,6,9,12,15,18,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation and bioconjugation, the selection of the correct linker is as critical as the choice of the active ligands. 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane , commonly referred to as Br-PEG9-Br or Br-PEG8-CH2CH2Br , is a highly versatile homobifunctional polyethylene glycol (PEG) derivative. Featuring an 18-carbon, 8-oxygen backbone terminated by two highly reactive bromide leaving groups, this molecule has become a cornerstone reagent for synthesizing Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and advanced hydrogels.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic product descriptions. Here, we will dissect the structural mechanics, thermodynamic advantages, and field-proven experimental protocols that make Br-PEG9-Br a gold standard in modern drug development.

Chemical Identity & Structural Mechanics

Physicochemical Profile

To effectively utilize Br-PEG9-Br, one must first understand its precise molecular architecture. The molecule consists of 9 ethylene units interspersed with 8 ether oxygens, yielding a 26-atom backbone.

Table 1: Quantitative Physicochemical Properties

PropertySpecification
IUPAC Name 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane
Common Synonyms Br-PEG9-Br, Br-PEG8-CH2CH2Br, Nonaethylene glycol dibromide
CAS Number 2376383-09-2
Molecular Formula C18H36Br2O8
Molecular Weight 540.28 g/mol
Backbone Length 26 atoms (18 Carbon, 8 Oxygen)
End-to-End Distance ~25–30 Å (in extended conformation)
Reactivity Profile Homobifunctional Electrophile (Bimolecular Nucleophilic Substitution / SN2)
The "Entropic Spring" Effect

In PROTAC design, the linker is not a passive tether; it is a dynamic participant in ternary complex formation[1]. PEG chains of this specific length (PEG8 to PEG9) act as "entropic springs"[]. Shorter PEGs (e.g., PEG2-PEG4) are too rigid and often fail to span the 3 nm distance required between an E3 ligase pocket and a target protein, leading to severe steric clashes. Conversely, excessively long PEGs (e.g., PEG12+) incur a massive entropic penalty upon binding, favoring unproductive binary complexes (the "hook effect"). Br-PEG9-Br strikes the optimal thermodynamic balance, providing enough flexibility to absorb domain motions while preserving binding affinity[].

Leaving Group Kinetics: Why Bromide?

The terminal functionalization of the PEG chain dictates its conjugation chemistry. Bromide sits at the optimal intersection of reactivity and stability for SN2 reactions[3].

  • Vs. Chloride: Chloride is a poor leaving group due to its strong C-Cl bond, requiring harsh heating that can degrade the PEG backbone.

  • Vs. Iodide: While iodide is a superior leaving group, it is highly light-sensitive and prone to premature degradation during storage.

  • Causality: Bromide offers a highly polarizable, moderately weak C-Br bond that allows for clean nucleophilic displacement at mild temperatures (40–60°C), minimizing side reactions[3].

Core Applications in Drug Discovery

PROTAC Linkerology

Br-PEG9-Br is extensively used to bridge a target protein of interest (POI) ligand and an E3 ubiquitin ligase recruiting ligand (e.g., VHL or Cereblon binders). The homobifunctional nature allows for parallel synthesis of symmetric degraders or stepwise synthesis of asymmetric PROTACs by controlling stoichiometric ratios during the SN2 reaction[1].

Biomolecular Crosslinking & Hydrogels

Beyond degraders, Br-PEG9-Br is a potent crosslinking agent. By reacting with nucleophile-rich polymer backbones (e.g., chitosan or thiolated hyaluronic acid), it forms stable covalent ether or thioether bonds. This is utilized to create biocompatible, highly hydrated hydrogels for targeted drug delivery and tissue engineering[4],[5].

Mechanistic Workflows & Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.

Protocol 1: Stepwise PROTAC Synthesis via SN2 Substitution

This protocol details the conjugation of a phenol-containing POI ligand to Br-PEG9-Br, followed by the attachment of an amine-containing E3 ligase ligand.

Step 1: Deprotonation of the POI Ligand

  • Dissolve 1.0 equivalent of the phenol-containing POI ligand in anhydrous DMF under an argon atmosphere.

    • Causality: Anhydrous conditions are critical. Trace water acts as a competing nucleophile, which would hydrolyze the Br-PEG9-Br into an inactive PEG-alcohol[3].

  • Add 2.0 equivalents of Potassium Carbonate (K₂CO₃). Stir at room temperature for 30 minutes.

    • Causality: K₂CO₃ is a mild, non-nucleophilic base. Unlike NaOH, it will deprotonate the phenol to form a highly reactive phenoxide without directly attacking the electrophilic PEG carbons or causing base-catalyzed E2 elimination of the PEG chain.

Step 2: First Nucleophilic Attack (Formation of Mono-adduct)

  • Add 5.0 equivalents of Br-PEG9-Br dropwise to the reaction mixture.

    • Causality: A massive stoichiometric excess of the homobifunctional linker prevents the formation of a symmetric POI-PEG9-POI dimer, ensuring the product is primarily the mono-substituted POI-PEG9-Br.

  • Heat to 60°C and stir for 12 hours. Monitor via LC-MS.

  • Purification: Purify the intermediate via reverse-phase HPLC to remove unreacted Br-PEG9-Br.

Step 3: Second Nucleophilic Attack (Ternary Complex Assembly)

  • Dissolve the purified POI-PEG9-Br intermediate (1.0 eq) and the amine-containing E3 ligase ligand (1.2 eq) in anhydrous DMSO.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and heat to 70°C for 24 hours.

    • Causality: Aliphatic amines are weaker nucleophiles than phenoxides, requiring a slightly higher temperature and a soluble organic base (DIPEA) to drive the SN2 displacement of the remaining bromide.

  • Validation: Quench the reaction and purify via preparative HPLC. Validate the final chimeric PROTAC mass and purity using High-Resolution Mass Spectrometry (HRMS) and ¹H-NMR.

Protocol 2: Hydrogel Crosslinking
  • Prepare a 2% (w/v) solution of a nucleophilic polymer (e.g., low molecular weight chitosan) in 0.2 M acetic acid[4].

  • Adjust the pH to 8.5 using a 0.1 M sodium bicarbonate buffer.

    • Causality: A basic pH is required to deprotonate the primary amines on the chitosan, converting them from unreactive ammonium ions (-NH₃⁺) into active nucleophiles (-NH₂).

  • Add a 10% (w/v) aqueous solution of Br-PEG9-Br at a 1:1 molar ratio of amine to bromo groups.

  • Cast into a mold and incubate at 37°C for 24 hours to cure. Dialyze against PBS for 48 hours to remove unreacted bromide ions and stabilize the hydrogel network[4],[5].

Visualizations

PROTAC_Workflow POI Target Protein Ligand (Nucleophile) Linker Br-PEG9-Br (Homobifunctional Linker) POI->Linker SN2 Reaction 1 (Base, DMF) PROTAC Chimeric PROTAC Molecule Linker->PROTAC Purification (HPLC) E3 E3 Ligase Ligand (Nucleophile) E3->Linker SN2 Reaction 2 (Base, DMF) Degradation Ubiquitination & Proteasomal Degradation PROTAC->Degradation Ternary Complex Formation

Caption: Logical workflow of PROTAC synthesis utilizing Br-PEG9-Br to bridge target and E3 ligase ligands.

SN2_Mechanism Step1 Deprotonation of Nucleophile (e.g., Phenol/Amine + K2CO3) Step2 Nucleophilic Attack (Lone pair attacks electrophilic Carbon) Step1->Step2 Generates Active Nucleophile Step3 Transition State (Partial C-Nu bond, Partial C-Br bond) Step2->Step3 Bimolecular Collision (SN2) Step4 Bromide Leaving Group Displacement (Br- exits) Step3->Step4 Inversion of Stereochemistry Step5 Covalent Conjugate Formation (PEGylated Product) Step4->Step5 Stable Ether/Amine Bond

Caption: Step-by-step mechanistic pathway of the SN2 nucleophilic substitution reaction for Br-PEG9-Br.

Sources

Exploratory

1,26-Dibromo-octaoxahexacosane (Br-PEG8-Br): A Senior Scientist’s Guide to Structural Properties and Bioconjugation Workflows

Executive Summary In the rapidly evolving landscape of targeted protein degradation (PROTACs) and Antibody-Drug Conjugates (ADCs), the selection of a crosslinking spacer is as critical as the choice of the active pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (PROTACs) and Antibody-Drug Conjugates (ADCs), the selection of a crosslinking spacer is as critical as the choice of the active pharmacophores. 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane (commonly known as Br-PEG8-Br) has emerged as a premier homobifunctional linker. As a Senior Application Scientist, I approach the integration of PEG linkers not merely as structural bridges, but as active modulators of pharmacokinetic and pharmacodynamic profiles. The precise 26-atom backbone of this molecule provides the optimal spatial geometry to link distinct biological domains without inducing steric clashes. This technical guide deconstructs the physicochemical properties of Br-PEG8-Br and provides a field-proven, self-validating protocol for its application in asymmetric bioconjugation.

Structural & Physicochemical Profiling

Br-PEG8-Br is characterized by its repeating ethylene oxide units terminated by two reactive bromide leaving groups. The PEG8 chain length provides an extended conformation of approximately 28–32 Å. This specific distance is often the thermodynamic "sweet spot" in PROTAC design, offering enough flexibility to allow the E3 ligase and the target protein to form a stable ternary complex, while maintaining sufficient aqueous solubility to optimize drug metabolism and pharmacokinetics[1].

Quantitative Data Summary

Below is a consolidated table of the critical physicochemical parameters required for precise stoichiometric calculations and handling:

PropertySpecification
Chemical Name 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane
Common Synonyms Br-PEG8-CH2CH2Br, Bromo-PEG8-bromide
CAS Number 2376383-09-2
Molecular Formula C18H36Br2O8
Molecular Weight 540.28 g/mol
SMILES String BrCCOCCOCCOCCOCCOCCOCCOCCOCCBr
Physical State Colorless to light yellow clear liquid
Purity ≥95.0% (GC)
Storage Conditions -20°C, inert atmosphere, dark place

Data supported by analytical standards from [2] and .

Mechanistic Insights: Reactivity & Reaction Logic

The terminal bromide groups of Br-PEG8-Br are highly effective electrophilic centers. Unlike hydroxyl groups, which require in situ activation (e.g., via Mitsunobu conditions or conversion to mesylates/tosylates), bromides are ready-to-use leaving groups for bimolecular nucleophilic substitution ( SN​2 ). According to, these terminal bromides allow for facile nucleophilic substitution, making the compound highly suitable for constructing complex linkers[1].

When synthesizing PROTACs, the primary challenge is asymmetric functionalization —reacting exactly one end of the homobifunctional linker with Ligand 1, and the other end with Ligand 2. This requires strict stoichiometric control and continuous analytical validation to prevent the formation of symmetric di-adducts.

Pathway BrPEG 1,26-Dibromo-octaoxahexacosane (Br-PEG8-Br) Step1 First S_N2 Displacement (Sub-stoichiometric Ligand 1) BrPEG->Step1 Nu1 Ligand 1 (e.g., E3 Ligase Binder) Nucleophile: -NH2 / -OH Nu1->Step1 Nu2 Ligand 2 (e.g., Target Binder) Nucleophile: -NH2 / -OH Step2 Second S_N2 Displacement (Excess Ligand 2 + Base) Nu2->Step2 Intermediate Mono-bromo Intermediate (Ligand 1 - PEG8 - Br) Step1->Intermediate Intermediate->Step2 PROTAC Fully Assembled PROTAC (Ligand 1 - PEG8 - Ligand 2) Step2->PROTAC

Figure 1: Stepwise SN2 substitution pathway for PROTAC synthesis using Br-PEG8-Br.

Experimental Protocols: Asymmetric PROTAC Linker Synthesis

To ensure a high-yield, reproducible synthesis of a hetero-bifunctionalized PROTAC, I have designed the following self-validating protocol. This method relies on exploiting stoichiometric ratios and real-time LC-MS tracking.

Phase 1: Mono-Alkylation (Synthesis of the Intermediate)

Objective: Attach the first pharmacophore (Ligand 1) while leaving the second bromide intact.

  • Preparation & Causality: Dissolve 1.0 equivalent (eq) of Br-PEG8-Br in anhydrous N,N-Dimethylformamide (DMF) under an argon atmosphere.

    • Expert Insight: Anhydrous conditions are mandatory. The presence of trace water will lead to the competitive hydrolysis of the highly reactive bromide into a terminal hydroxyl, permanently deactivating the linker.

  • Reagent Addition: Add 0.8 eq of Ligand 1 (containing a primary amine) and 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Expert Insight: We use a sub-stoichiometric amount of Ligand 1 (0.8 eq) relative to the linker (1.0 eq) to statistically favor mono-alkylation and suppress the formation of the symmetric Ligand 1-PEG8-Ligand 1 byproduct. DIPEA is chosen as the base because its steric bulk prevents it from acting as a competing nucleophile.

  • Self-Validating Monitoring: Stir the reaction at 40°C. Do not rely on fixed timeframes. Instead, sample the reaction every 2 hours and analyze via LC-MS.

    • Validation Check: The reaction is deemed complete only when the mass corresponding to free Ligand 1 is entirely depleted. Tracking the disappearance of the limiting reagent ensures you do not push the reaction into over-alkylation.

  • Purification: Isolate the mono-alkylated intermediate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and lyophilize.

Phase 2: Final Assembly (Synthesis of the PROTAC)

Objective: Attach the second pharmacophore (Ligand 2) to the remaining bromide terminus.

  • Reaction Setup: Dissolve the purified mono-bromo intermediate (1.0 eq) in anhydrous DMF. Add 1.5 eq of Ligand 2 and 2.5 eq of Potassium Carbonate ( K2​CO3​ ).

    • Expert Insight: Because we are now driving the reaction to absolute completion, we use an excess of Ligand 2. K2​CO3​ provides a stronger thermodynamic driving force for the second SN​2 displacement, which is often sterically hindered by the newly attached Ligand 1.

  • Thermal Activation: Heat the mixture to 60°C for 12 hours.

  • Final Validation & Isolation: Confirm the appearance of the final PROTAC mass via LC-MS. Quench the reaction with distilled water, extract with dichloromethane (DCM), and perform a final RP-HPLC purification to yield the >95% pure PROTAC molecule.

Handling, Storage, and Analytical Validation

The integrity of Br-PEG8-Br is highly dependent on proper storage. The compound must be stored at -20°C in a dark place under an inert atmosphere[2].

  • Oxidative Degradation: Polyethylene glycol chains are susceptible to auto-oxidation in the presence of light and oxygen, forming hydroperoxides that cleave the ether backbone.

  • Moisture Sensitivity: Prolonged exposure to ambient humidity will result in the gradual hydrolysis of the terminal bromides.

For routine analytical validation before use, 1H -NMR (in CDCl3​ ) should be employed. The characteristic triplet of the CH2​−Br protons typically appears around 3.4–3.5 ppm, distinctly separated from the massive PEG backbone multiplet at 3.6–3.7 ppm. A reduction in the integration ratio of the bromide-adjacent protons indicates degradation.

References

Sources

Foundational

Comprehensive Technical Guide on CAS 2376383-09-2 (Bromo-PEG8-bromide): Physicochemical Profiling and Bioconjugation Workflows

Executive Summary In the rapidly evolving fields of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), the selection of an optimal linker is as critical as the choice of the pharmacophores themse...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving fields of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs), the selection of an optimal linker is as critical as the choice of the pharmacophores themselves. CAS 2376383-09-2 , commonly known as Bromo-PEG8-bromide or 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane , is a homobifunctional polyethylene glycol (PEG) derivative. Featuring an eight-unit ethylene glycol spacer flanked by terminal bromide leaving groups, this molecule serves as a highly efficient, hydrophilic crosslinker.

This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its structural design, and self-validating protocols for its application in advanced drug discovery workflows.

Structural and Physicochemical Profiling

Understanding the baseline properties of Bromo-PEG8-bromide is essential for predicting its behavior in organic synthesis and biological systems. The table below synthesizes its core quantitative data[1].

PropertyValue / Description
Chemical Name 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane
CAS Registry Number 2376383-09-2
Molecular Formula C₁₈H₃₆Br₂O₈
Molecular Weight 540.28 g/mol
Physical State (at 20°C) Colorless to light yellow clear liquid
Solubility Profile Highly soluble in DMF, DMSO, DCM, and aqueous media
Purity Standards Typically >95.0% (GC) to >98.0%
Storage Conditions Frozen (< 0°C), under inert gas (Argon/N₂)
Causality in Structural Design: Why PEG8 and Terminal Bromides?

As an Application Scientist, I often see researchers select linkers arbitrarily. However, the specific architecture of CAS 2376383-09-2 solves two distinct problems in bioconjugation:

  • The PEG8 Spacer (Aqueous PK Optimization): Highly hydrophobic ligand pairs (such as a VHL ligand paired with a kinase inhibitor) often suffer from poor solubility and cell permeability. An 8-unit PEG chain provides a highly flexible, hydrophilic bridge. Spatially, PEG8 extends to approximately 25–30 Å. This specific length is frequently the "sweet spot" in PROTAC design, allowing the target protein and the E3 ubiquitin ligase to form a stable ternary complex without inducing severe steric clashes[2].

  • Terminal Bromides (Orthogonal Reactivity): Bromide is an excellent leaving group for bimolecular nucleophilic substitution (Sₙ2). Unlike NHS esters or maleimides, which are highly reactive and moisture-sensitive, alkyl bromides are stable in neutral aqueous conditions but highly reactive toward primary amines, secondary amines, and thiols under basic conditions. This allows for controlled, stepwise assembly of complex molecules[3].

Application Workflow: PROTAC Synthesis

The primary application of Bromo-PEG8-bromide is the synthesis of Proteolysis Targeting Chimeras (PROTACs). The workflow requires linking a Protein of Interest (POI) ligand to an E3 Ligase ligand. Because the linker is homobifunctional, the synthesis must be carefully controlled to prevent the formation of homodimers (e.g., POI-PEG8-POI).

PROTAC_Synthesis POI POI Ligand (Nucleophile) Intermediate Mono-alkylated Intermediate (POI-PEG8-Br) POI->Intermediate Sₙ2 (Excess PEG) Statistical Bias BrPEG8 Br-PEG8-Br (CAS 2376383-09-2) BrPEG8->Intermediate PROTAC PROTAC Molecule (POI-PEG8-E3) Intermediate->PROTAC Sₙ2 (Base, Heat) Finkelstein Cat. E3Ligand E3 Ligase Ligand (Nucleophile) E3Ligand->PROTAC

Figure 1: Stepwise Sₙ2 synthesis workflow utilizing Br-PEG8-Br to construct a heterobifunctional PROTAC.

Self-Validating Experimental Protocols

To utilize CAS 2376383-09-2 effectively, one must employ protocols that inherently verify their own success at each step. The following methodology details the stepwise asymmetric functionalization of the linker.

Protocol A: Mono-alkylation of the POI Ligand (Statistical Control)

Objective: Attach the POI ligand to only one end of the Br-PEG8-Br linker. Causality & Experience: To prevent the POI ligand from reacting with both ends of the linker (forming a useless dimer), we use a massive molar excess of the linker. The statistical probability heavily favors mono-alkylation.

  • Preparation: Dissolve Br-PEG8-Br (5.0 equivalents) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) or K₂CO₃ (3.0 equivalents). Causality: A non-nucleophilic base neutralizes the generated HBr without competing for the alkyl bromide.

  • Ligand Addition: Dissolve the POI ligand (1.0 equivalent) in a minimal volume of DMF and add it dropwise to the stirring PEG solution over 30 minutes.

  • Validation (In-Process): Monitor the reaction via LC-MS. The system is self-validating: the appearance of the[M+H]⁺ peak corresponding to the mono-alkylated product, and the strict absence of the dimer mass, confirms the statistical control was successful.

  • Workup: Quench with water. Extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine (5x) to pull the highly water-soluble excess Br-PEG8-Br and DMF into the aqueous phase.

  • Purification: Isolate the POI-PEG8-Br intermediate via flash column chromatography.

Protocol B: Conjugation to the E3 Ligase Ligand (In-Situ Finkelstein Catalysis)

Objective: Attach the E3 ligase ligand to the remaining bromide terminus. Causality & Experience: Alkyl bromides can sometimes be sluggish to react with sterically hindered secondary amines on E3 ligands. Instead of applying destructive high heat, we utilize an in-situ Finkelstein reaction by adding Potassium Iodide (KI). The iodide ion acts as a highly effective nucleophile, temporarily displacing the bromide to form an alkyl iodide intermediate, which is a vastly superior leaving group for the final amine attack.

  • Preparation: Dissolve the purified POI-PEG8-Br intermediate (1.0 eq) and the E3 Ligase ligand (1.2 eq) in anhydrous DMF.

  • Catalysis & Base: Add K₂CO₃ (3.0 eq) and catalytic KI (0.2 eq).

  • Reaction: Heat mildly to 60°C under an Argon atmosphere.

  • Validation (In-Process): Monitor via LC-MS. The disappearance of the brominated intermediate mass and the emergence of the final PROTAC mass validates the catalytic cycle.

  • Purification: Purify the final PROTAC via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

PROTAC_MOA PROTAC PROTAC (PEG8 Linker) Ternary Ternary Complex (Target - PROTAC - E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ubiquitin Polyubiquitination Ternary->Ubiquitin Proximity-induced Ubiquitin Transfer Proteasome Proteasomal Degradation Ubiquitin->Proteasome Recognition & Cleavage

Figure 2: Mechanism of Action of the synthesized PROTAC, relying on the PEG8 linker for ternary complex stability.

Handling, Storage, and Safety Rationale

CAS 2376383-09-2 is a robust chemical, but it is highly susceptible to specific environmental degradation pathways.

  • Air Sensitivity (Auto-oxidation): The repeating ether linkages (-O-CH₂-CH₂-) in the PEG backbone are prone to auto-oxidation in the presence of atmospheric oxygen and light. This radical-mediated process forms hydroperoxides, which eventually lead to chain cleavage and the generation of reactive aldehydes. Rule: Always purge the headspace of the storage vial with Argon or Nitrogen before sealing.

  • Moisture and Heat Sensitivity: Prolonged exposure to moisture at room temperature can lead to the slow hydrolysis of the terminal bromides into hydroxyl groups (forming HO-PEG8-OH), rendering the linker inert to Sₙ2 substitution. Rule: Store strictly at < 0°C (preferably -20°C) and allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.

  • Occupational Safety: The compound is classified as a skin and serious eye irritant (H315, H319) and is harmful if swallowed (H302)[4]. Standard PPE (nitrile gloves, safety goggles, and a fume hood) is mandatory during handling.

References

Sources

Exploratory

Synthesis of Dibrominated Oligoethylene Glycols: A Technical Guide for Advanced Linker Engineering

Dibrominated oligoethylene glycols (OEGs) are indispensable bifunctional building blocks in modern drug development, serving as critical hydrophilic linkers in PROTACs (Proteolysis Targeting Chimeras), antibody-drug conj...

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Author: BenchChem Technical Support Team. Date: April 2026

Dibrominated oligoethylene glycols (OEGs) are indispensable bifunctional building blocks in modern drug development, serving as critical hydrophilic linkers in PROTACs (Proteolysis Targeting Chimeras), antibody-drug conjugates (ADCs), and advanced biomaterials [1]. Their precise synthesis is paramount, as impurities can drastically affect the pharmacokinetic profiles of the resulting therapeutics.

This whitepaper provides an in-depth mechanistic analysis and validated protocols for the synthesis of dibrominated OEGs, focusing on maximizing yield and purity through rational experimental design.

Mechanistic Pathways and Experimental Design

The conversion of oligoethylene glycol diols (e.g., tetraethylene glycol) to their corresponding dibromides requires the transformation of a poor leaving group (hydroxyl) into a highly reactive electrophilic center. Two primary causal pathways dominate this synthesis, each with distinct mechanistic advantages.

Pathway A: Two-Step Mesylation-Bromination

This pathway relies on the initial activation of the hydroxyl groups using methanesulfonyl chloride (MsCl), followed by a nucleophilic substitution (SN2) using a bromide source (e.g., LiBr) [1].

  • Causality & Advantage: By isolating the mesylate intermediate, researchers avoid the harsh acidic conditions of direct bromination (e.g., using HBr or PBr3), which can lead to ether cleavage in the OEG chain. Lithium bromide in a polar aprotic solvent (acetone) drives the SN2 reaction forward via the precipitation of lithium mesylate or through pure mass action.

Pathway B: The Appel Reaction

The Appel reaction utilizes carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) to achieve a one-pot conversion [1].

  • Causality & Advantage: PPh3 reacts with CBr4 to form a phosphonium ion pair. The OEG oxygen attacks the phosphorus, forming an oxyphosphonium intermediate and generating a bromide ion. The bromide ion then executes an SN2 attack, displacing the stable triphenylphosphine oxide (OPPh3). While highly efficient, the primary challenge is the removal of the OPPh3 byproduct.

OEGSynthesis cluster_A Pathway A: Mesylation-Bromination cluster_B Pathway B: Appel Reaction OEG Oligoethylene Glycol Diol StepA1 MsCl, Pyridine 0°C to RT OEG->StepA1 StepB1 CBr4, PPh3 DCM, RT OEG->StepB1 Mesylate Dimesylate Intermediate StepA2 LiBr, Acetone Reflux Mesylate->StepA2 StepA1->Mesylate Product Dibrominated OEG StepA2->Product Appel Oxyphosphonium Intermediate Appel->Product StepB1->Appel

Workflow of Dibrominated OEG Synthesis via Mesylation and Appel Pathways.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (e.g., TLC or LC-MS) are inherently required to ensure complete conversion before proceeding to workup.

Protocol A: Two-Step Mesylation-Bromination [1]

Step 1: Mesylation

  • Preparation: Dissolve the oligoethylene glycol diol (1.0 eq) in anhydrous pyridine (acts as both solvent and acid scavenger).

  • Addition: Cool the solution to 0 °C using an ice bath. Dropwise add methanesulfonyl chloride (MsCl, 3.0 eq) to control the exothermic reaction and prevent side reactions.

  • Reaction: Remove the ice bath and stir at room temperature for 3 hours. Monitor via TLC until the diol is completely consumed.

  • Workup: Wash the reaction mixture with 1 M HCl (to remove excess pyridine) and saturated aqueous NaHCO3. Extract with CH2Cl2, dry over anhydrous Na2SO4, and concentrate in vacuo.

Step 2: Bromination

  • Substitution: Dissolve the crude dimesylate residue in anhydrous acetone. Add Lithium bromide (LiBr, 4.0 eq).

  • Reaction: Reflux the mixture. The formation of the dibromide is driven by the SN2 displacement.

  • Purification: Evaporate the acetone, partition between water and ethyl acetate, and purify via silica gel chromatography if necessary.

Protocol B: One-Pot Appel Reaction [1]
  • Preparation: Dissolve the OEG diol (1.0 eq) and CBr4 (2.5 eq) in anhydrous dichloromethane (DCM).

  • Activation: Slowly add PPh3 (2.5 eq) in portions at 0 °C. The solution will typically turn slightly yellow as the active phosphonium species forms.

  • Reaction: Stir at room temperature for 24 hours.

  • Purification (Critical Step): Concentrate the mixture. To remove the bulk of the triphenylphosphine oxide (OPPh3) byproduct, precipitate using a hexanes/ethyl acetate (50/50) mixture and filter [1]. The crude product is then subjected to flash column chromatography (hexanes/EtOAc) to yield the pure dibromide.

Quantitative Data and Reagent Comparison

The choice between pathways depends on scale, available purification equipment, and tolerance for trace impurities (like OPPh3).

ParameterPathway A (Mesylation-Bromination)Pathway B (Appel Reaction)Direct PBr3 / HBr
Overall Yield 75 - 85%60 - 80%< 50% (Ether cleavage)
Step Count 211
Primary Byproducts Pyridinium salts, Mesylate saltsTriphenylphosphine oxide (OPPh3)Cleaved PEG fragments
Purification Difficulty Low (Aqueous washes usually suffice)High (Requires precipitation & chromatography)Moderate (Distillation required)
Scalability ExcellentModerate (OPPh3 removal is tedious at scale)Poor

References

Foundational

Function of 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane

An In-Depth Technical Guide to the Function and Application of 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane Abstract 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane is a discrete, long-chain, homobifunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Function and Application of 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane

Abstract

1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane is a discrete, long-chain, homobifunctional poly(ethylene glycol) (PEG) derivative that serves as a versatile building block in advanced chemical synthesis and bioconjugation. Its structure, comprising an eight-unit ethylene glycol backbone (octaethylene glycol) terminated by reactive bromine atoms, imparts a unique combination of hydrophilicity, flexibility, and specific reactivity. This guide elucidates the core functions of this compound, focusing on its pivotal roles as a precursor in the synthesis of macrocyclic compounds, such as aza-crown ethers, and as a stable, flexible linker in the construction of complex bioconjugates for therapeutic and diagnostic applications. We provide a detailed exploration of the underlying chemical principles, field-proven experimental protocols, and the strategic rationale behind its use in modern research and drug development.

Introduction: A Molecular Profile

1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane belongs to the class of monodisperse PEG linkers, meaning it has a precise, fixed molecular weight rather than a distribution of chain lengths typical of polydisperse polymers. This characteristic is critical for applications in pharmaceuticals and materials science, where molecular precision is paramount. The core of the molecule is an octaethylene glycol chain, which confers excellent water solubility and biocompatibility.[1][2] The terminal primary alkyl bromide groups are key to its functionality, acting as reactive handles for covalent bond formation.[3]

The bromine atom is an excellent leaving group in nucleophilic substitution reactions, making the linker highly susceptible to attack by various nucleophiles.[4] This reactivity is the foundation of its two primary functions:

  • Macrocycle Synthesis: Acting as a linear, flexible building block that can be cyclized with dinucleophiles to form large ring structures.

  • Bioconjugation: Serving as a spacer to connect two or more molecular entities, such as a targeting antibody and a cytotoxic drug payload, with high stability.

Physicochemical and Structural Data

A precise understanding of the molecule's properties is essential for its effective application. The data below summarizes its key characteristics.

PropertyValue
Systematic Name 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane
Synonyms α,ω-Dibromo-octa(ethylene glycol); Dibromide-PEG8; Br-PEG8-Br
Molecular Formula C₁₈H₃₆Br₂O₈
Molecular Weight 540.28 g/mol
Core Structure Octaethylene Glycol (CAS: 5117-19-1)[2]
Functional Groups Two primary alkyl bromides (homobifunctional)
Key Features Hydrophilic, flexible polyether chain; reactive terminal bromides for Sₙ2 reactions.

Core Function I: Precursor for Macrocycle Synthesis

A primary and powerful application of 1,26-dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane is in the synthesis of macrocycles, particularly crown ethers and their aza-analogs.[5][6] These structures are of significant interest for their ability to selectively bind cations and small molecules, with applications ranging from phase-transfer catalysis to the development of ionophores and sensors.[6][7]

The Underlying Principle: Williamson Ether Synthesis & The Template Effect

The formation of these macrocycles is typically achieved via a variation of the Williamson ether synthesis, a classic Sₙ2 reaction where an alkoxide or amine displaces an alkyl halide to form an ether or an amine linkage, respectively.[8][9] In this context, the dibromo-PEG8 molecule reacts with a dinucleophile (e.g., a diamine or a diol) to form a large ring.

A significant challenge in macrocyclization is suppressing the competing intermolecular polymerization reaction. Two critical strategies are employed to favor the desired intramolecular cyclization:

  • High-Dilution Conditions: By performing the reaction at very low reactant concentrations, the probability of one end of the linear precursor encountering another molecule is minimized, thus favoring the reaction of its two ends with each other.[10]

  • The Template Effect: The presence of a specific metal cation that fits snugly within the nascent macrocycle can act as a template. It organizes the flexible linear precursor into a cyclic conformation, pre-arranging the reactive ends for cyclization and significantly enhancing the yield of the desired macrocycle.[11]

Williamson_Ether_Synthesis cluster_conditions Reaction Conditions DibromoPEG Br-(CH₂CH₂O)₈-Br (1,26-Dibromo-octaoxahexacosane) Product Diaza-Crown Ether Macrocycle DibromoPEG->Product Cyclization Diamine H₂N-R-NH₂ (Dinucleophile) Diamine->Product Base Base (e.g., K₂CO₃) Solvent Polar Aprotic Solvent (e.g., Acetonitrile) Template Template Ion (e.g., K⁺) Dilution High Dilution

Workflow for Diaza-Crown Ether Synthesis.
Experimental Protocol: Synthesis of a Diaza-Crown Ether

This protocol describes a generalized procedure for the synthesis of a diaza-crown ether using 1,26-dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane.

Materials:

  • 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane

  • A suitable diamine (e.g., 1,2-diaminobenzene)

  • Anhydrous potassium carbonate (K₂CO₃) (as base and source of K⁺ template ion)

  • Anhydrous acetonitrile (ACN) (polar aprotic solvent)

  • Syringe pump

  • Standard reflux and inert atmosphere (N₂ or Ar) glassware setup

Procedure:

  • System Setup: Set up a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser under an inert atmosphere, and a septum for syringe pump addition.

  • Initial Charge: Add anhydrous potassium carbonate (2.5 molar equivalents relative to the diamine) and 1 L of anhydrous acetonitrile to the flask. Begin vigorous stirring to create a fine suspension. Heat the suspension to reflux (approx. 82 °C).

  • Reactant Preparation: In separate flasks, prepare two solutions:

    • Solution A: Dissolve 1.0 equivalent of the diamine in 200 mL of anhydrous acetonitrile.

    • Solution B: Dissolve 1.0 equivalent of 1,26-dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane in 200 mL of anhydrous acetonitrile.

  • High-Dilution Addition: Using two separate syringe pumps, add Solution A and Solution B simultaneously to the refluxing potassium carbonate suspension over a period of 12-18 hours.

    • Causality: This slow, simultaneous addition under high dilution is the most critical step to favor intramolecular cyclization over intermolecular polymerization.[10] The template ion (K⁺) from the base helps to pre-organize the flexible PEG chain.[11]

  • Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 24 hours to ensure the reaction goes to completion.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Wash the salts with additional acetonitrile.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel or alumina to isolate the desired macrocycle.

Core Function II: Flexible Linker in Bioconjugation

The second major function of 1,26-dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane is as a homobifunctional crosslinker in bioconjugation. The PEG backbone enhances the solubility and reduces the immunogenicity of the resulting conjugate, while the terminal bromides provide reactive sites for covalent attachment.[4][12]

The Underlying Principle: Thiol-Alkylation for Stable Linkages

The primary alkyl bromide is an electrophile that reacts efficiently with soft nucleophiles, most notably the thiol group (-SH) of cysteine residues found in proteins and peptides.[4] This Sₙ2 reaction results in the formation of a highly stable thioether bond.

Advantages over Maleimide Chemistry: Maleimide-based linkers are widely used for thiol conjugation but suffer from a key instability: the resulting thiosuccinimide adduct can undergo a retro-Michael reaction or thiol exchange in vivo, leading to premature cleavage of the conjugate.[12] The thioether bond formed from a bromo-PEG linker is significantly more stable, making it ideal for applications requiring long-term stability, such as non-cleavable antibody-drug conjugates (ADCs).[4]

Bioconjugation_Workflow cluster_protein Step 1: Protein Preparation cluster_linker Step 2: Linker Conjugation Antibody Antibody with Interchain Disulfides Reduction Partial Reduction (TCEP) Antibody->Reduction Reduced_Ab Antibody with Exposed Thiols (-SH) Reduction->Reduced_Ab Reaction Thiol-Alkylation pH 8.0-9.0 Reduced_Ab->Reaction BromoPEG Br-PEG8-Drug (Bromo-activated linker-payload) BromoPEG->Reaction ADC Stable Antibody-Drug Conjugate (ADC) (Thioether Linkage) Reaction->ADC

Workflow for Antibody-Drug Conjugate (ADC) Synthesis.
Experimental Protocol: Conjugation to a Thiol-Containing Protein

This protocol outlines the conjugation of a molecule (e.g., a drug payload) functionalized with 1,26-dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane to a protein, such as an antibody, via its cysteine residues.

Materials:

  • Thiol-containing protein (e.g., a partially reduced antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Bromo-PEG8-Payload conjugate dissolved in a water-miscible organic solvent (e.g., DMSO).

  • Buffer adjustment solution (e.g., 1 M sodium borate, pH 9.0).

  • Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF)).

Procedure:

  • Protein Preparation: If the target thiols are in disulfide bonds (e.g., interchain cysteines in an IgG antibody), they must first be exposed. This is achieved by partial reduction using a controlled amount of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP). This step must be carefully optimized to prevent over-reduction and fragmentation of the protein.

  • pH Adjustment: Adjust the pH of the protein solution to 8.0-9.0 using the borate buffer.

    • Causality: While the reaction can proceed at neutral pH, the rate of thiol-alkylation by a bromo-linker is significantly faster at a slightly basic pH, which deprotonates the thiol to the more nucleophilic thiolate anion.[4]

  • Conjugation Reaction: Add a 5- to 10-fold molar excess of the Bromo-PEG8-Payload solution to the protein solution with gentle mixing.

  • Incubation: Allow the reaction to proceed for 4-12 hours at 4 °C or room temperature. The reaction should be monitored by a suitable analytical method (e.g., hydrophobic interaction chromatography, HIC) to determine the average drug-to-antibody ratio (DAR).

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as N-acetylcysteine, to react with any excess bromo-PEG linker.

  • Purification: Remove the unreacted linker-payload and any quenching agent from the final ADC product using size-exclusion chromatography (SEC) or a similar purification method that separates molecules based on size.

Conclusion

1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane is a highly valuable synthetic tool for researchers, chemists, and drug development professionals. Its well-defined structure combines the advantageous physicochemical properties of PEG with the robust and specific reactivity of primary alkyl bromides. As a precursor for macrocycles, it enables the construction of complex host-guest systems. As a bioconjugation linker, it provides a superior alternative to less stable chemistries, facilitating the development of next-generation therapeutics with enhanced in vivo stability and performance. The methodologies and principles outlined in this guide provide a solid foundation for leveraging the unique functions of this versatile molecule.

References

  • Precise PEG LLC. (n.d.). Bromo PEG | Halide Functional PEGs for Conjugation. Retrieved from [Link]

  • Pooput, C., et al. (2025). 3,3'-Linked BINOL macrocycles: optimized synthesis of crown ethers featuring one or two BINOL units. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 131710371, Tetraethylene Glycol Dibromide. Retrieved from [Link].

  • Jones, M. W., et al. (2011). Polymeric Dibromomaleimides As Extremely Efficient Disulfide Bridging Bioconjugation and Pegylation Agents. Journal of the American Chemical Society, 134(2), 1847-1852. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4). Retrieved from [Link]

  • Shishkina, L. N., et al. (2021). Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. Molecules, 26(8), 2185. Retrieved from [Link]

  • Krakowiak, K. E., et al. (n.d.). Synthesis of Aza-Crown Ethers. ElectronicsAndBooks. Retrieved from [Link]

  • Chem-Station. (2014). Williamson Ether Synthesis. Retrieved from [Link]

  • Landry, D. (n.d.). Approaches to the Synthesis and Sterochemical Analysis of Aza Crown Ethers. Amanote Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78798, Octaethylene glycol. Retrieved from [Link].

  • Shishkina, L. N., et al. (2021). Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. PubMed. Retrieved from [Link]

  • Spring, D. R., et al. (2019). Strategies for the Diversity-Oriented Synthesis of Macrocycles. Chemical Reviews, 119(19), 10288-10317. Retrieved from [Link]

  • Newcomb, M., et al. (1982). Macrocycles Containing Tin. DTIC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of a Series of New aza-Crown Ethers (I). Retrieved from [Link]

  • William, A. D., et al. (2012). Discovery of the macrocycle (9E)-15-(2-(pyrrolidin-1-yl)ethoxy)-... (SB1578), a potent inhibitor of janus kinase 2/fms-like tyrosine kinase-3 (JAK2/FLT3) for the treatment of rheumatoid arthritis. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the macrotricyclic ligands.... Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2025). Call For Papers: Macrocycles as Therapeutic Modalities for Challenging Drug Targets. Retrieved from [Link]

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Exploratory

Nucleophilic Substitution Reactivity of Terminal Bromine on Polyethylene Glycol (PEG) Chains: A Technical Guide for Bioconjugation and Materials Science

Executive Summary Polyethylene glycol (PEG) derivatives are foundational architectures in modern drug development, nanotechnology, and surface chemistry. Among the most versatile heterobifunctional crosslinkers are Bromo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Polyethylene glycol (PEG) derivatives are foundational architectures in modern drug development, nanotechnology, and surface chemistry. Among the most versatile heterobifunctional crosslinkers are Bromo-PEGs (e.g., Bromo-PEG-acid, Bromo-PEG-azide). As a Senior Application Scientist, I have structured this whitepaper to move beyond basic product descriptions, diving deeply into the physical organic chemistry that governs Bromo-PEG reactivity. By understanding the causality behind the SN​2 mechanism, researchers can rationally design and troubleshoot self-validating protocols for thiol-alkylation, azidation, and amine conjugation.

Mechanistic Principles of Bromo-PEG Reactivity

The synthetic utility of Bromo-PEG derivatives stems from the differential reactivity of their terminal functional groups. The carbon-bromine (C-Br) bond is highly polarized, rendering the adjacent primary aliphatic carbon highly electrophilic. Concurrently, the bromide ion ( Br− ) is a weak conjugate base of a strong acid, making it an exceptional leaving group due to its polarizability[1].

Because the PEG backbone terminates in a primary, sterically unhindered aliphatic chain, nucleophilic attack proceeds almost exclusively via a concerted bimolecular nucleophilic substitution ( SN​2 ) mechanism [1].

Reactivity by Nucleophile Class:
  • Thiols (Soft Nucleophiles): Highly polarizable thiols (e.g., cysteine residues) react rapidly with Bromo-PEGs to form stable thioether bonds. The soft-soft interaction between the sulfur nucleophile and the carbon electrophile makes this one of the most efficient pathways for site-specific bioconjugation.

  • Azides (Linear Nucleophiles): The azide anion ( N3−​ ) is a potent nucleophile that readily displaces the terminal bromide to form Azido-PEGs. This transformation is a critical preliminary step for downstream bioorthogonal click chemistry, such as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[2].

  • Amines (Hard Nucleophiles): Primary amines (e.g., lysine ϵ -amines) can attack the electrophilic carbon, though they require careful stoichiometric control. A 10-50 fold molar excess of Bromo-PEG is typically required to drive the reaction and prevent over-alkylation[1].

SN2_Mechanism Nuc Nucleophile (e.g., N3-, R-SH, R-NH2) TS Transition State [Nuc ··· C ··· Br]‡ Nuc->TS Backside Attack PEG Bromo-PEG (Electrophilic Carbon) PEG->TS C-Br Bond Lengthening Product Functionalized PEG (New C-Nuc Bond) TS->Product Bond Formation LeavingGroup Bromide Ion (Br-) Leaving Group TS->LeavingGroup Bond Cleavage

Diagram 1: Bimolecular nucleophilic substitution (SN2) mechanism of terminal Bromo-PEG chains.

Quantitative Data: Reaction Conditions & Yields

To facilitate experimental design, the following table summarizes the optimized reaction conditions for the three primary nucleophilic substitution pathways involving Bromo-PEGs.

Nucleophile TypeTarget Functional GroupOptimal Solvent SystemThermal ConditionsTypical Reaction TimeExpected YieldPrimary Application
Azide ( N3−​ ) Azido-PEGDMF or H2​O 70–90 °C12–24 hours80–90%Precursor for SPAAC / Click Chemistry
Thiol (-SH) Thioether-PEGAqueous Buffer (pH 7.5–8.0)Room Temp (20–25 °C)2–4 hours>90%Cysteine-targeted bioconjugation
Amine ( −NH2​ ) Secondary Amine-PEGDMF/DMSO or Buffer (pH 8.0–8.5)Room Temp to 40 °C4–24 hours60–80%Lysine modification / Surface tethering

Step-by-Step Experimental Protocols

The following methodologies are designed as self-validating systems. By understanding the why behind each step, researchers can easily adapt these protocols to novel biomolecules or nanostructures.

Protocol A: Synthesis of Azido-PEG via Azidation

Converting a terminal bromide to an azide enables downstream bioorthogonal click chemistry, allowing for the rapid, catalyst-free conjugation of biologics like microbubbles or siRNA without copper-induced toxicity[2].

Causality Check: This reaction is performed in a polar aprotic solvent (DMF). DMF strongly solvates the sodium cations ( Na+ ) but leaves the azide anions ( N3−​ ) "naked" and unsolvated. This dramatically increases the nucleophilicity of the azide, accelerating the SN​2 displacement[3].

  • Dissolution: Dissolve 1.0 equivalent of Bromo-PEG in anhydrous dimethylformamide (DMF) to a concentration of 0.1 M under an inert argon atmosphere.

  • Nucleophile Addition: Add 1.5–2.0 molar equivalents of Sodium Azide ( NaN3​ ). Safety Note: NaN3​ is highly toxic; handle with extreme caution.

  • Thermal Activation: Heat the reaction mixture to 70–90 °C using a silicone oil bath and stir continuously for 12–24 hours[3]. The thermal energy is required to overcome the activation energy barrier of the SN​2 transition state.

  • Precipitation & Validation: Allow the mixture to cool to room temperature. Add the solution dropwise into a 10-fold volume excess of ice-cold diethyl ether. Validation: PEG chains are insoluble in cold ether and will precipitate as a white solid, while unreacted NaN3​ and DMF remain in the supernatant[3].

  • Recovery: Centrifuge at 4000 rpm for 10 minutes, decant the supernatant, and dry the Azido-PEG pellet under a high vacuum overnight.

Workflow Step1 Step 1: Dissolution Dissolve Bromo-PEG in DMF Step2 Step 2: Nucleophile Addition Add Excess NaN3 Step1->Step2 Step3 Step 3: Thermal Activation Heat at 70-90°C for 12-24h Step2->Step3 Step4 Step 4: Precipitation Dropwise addition to cold Et2O Step3->Step4 Step5 Step 5: Purification Centrifuge & Vacuum Dry Step4->Step5

Diagram 2: Experimental workflow for the azidation of Bromo-PEG via nucleophilic substitution.

Protocol B: Amine Alkylation for Protein Conjugation

Primary amines are harder nucleophiles compared to thiols. To achieve high conjugation efficiency without cross-linking, the reaction kinetics must be heavily biased.

Causality Check: The reaction buffer must be maintained at a slightly basic pH (e.g., pH 8.0–8.5). This ensures that the target primary amines (which typically have a pKa around 10.5) are sufficiently deprotonated to act as active nucleophiles[1].

  • Buffer Preparation: Dissolve the target protein in an amine-free buffer (e.g., 50 mM Phosphate Buffer, pH 8.0) to a concentration of 1–10 mg/mL. Do not use Tris buffer, as its primary amine will competitively inhibit the reaction.

  • Reagent Preparation: Prepare a concentrated stock solution of Bromo-PEG in anhydrous DMSO immediately before use to prevent premature hydrolysis of the bromide group.

  • Conjugation: Slowly add a 10–50 fold molar excess of the Bromo-PEG stock to the protein solution while gently vortexing[1]. The vast molar excess drives pseudo-first-order kinetics and saturates the target sites, preventing a single PEG chain from cross-linking two separate proteins.

  • Incubation: Incubate the reaction mixture for 4–24 hours at room temperature with gentle end-over-end mixing.

  • Purification: Remove unreacted Bromo-PEG and DMSO by dialyzing the mixture against standard PBS (pH 7.4) using a membrane with an appropriate Molecular Weight Cut-Off (MWCO).

Conclusion

The terminal bromine on PEG chains offers a highly reliable, predictable electrophilic center for bioconjugation and polymer modification. By leveraging the principles of SN​2 kinetics—specifically by modulating solvent polarity, thermal energy, and nucleophile hardness—researchers can achieve near-quantitative functionalization. Whether synthesizing Azido-PEGs for advanced SPAAC applications or directly alkylating therapeutic proteins, controlling the chemical microenvironment is the key to reproducible success.

References

  • [3] Title: Magnetic Nanoparticles with On-Site Azide and Alkyne Functionalized Polymer Coating in a Single Step through a Solvothermal Process. Source: Pharmaceutics (MDPI). URL:[Link]

  • [2] Title: Rapid conjugation of nanoparticles, proteins and siRNAs to microbubbles by strain-promoted click chemistry for ultrasound imaging and drug delivery. Source: Polymer Chemistry (PMC). URL:[Link]

Sources

Foundational

Introduction: Understanding the Molecular Architecture and its Implications for Solubility

An In-depth Technical Guide to the Solubility of 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane in Organic Solvents 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane is a bifunctional molecule characterized by a c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility of 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane in Organic Solvents

1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane is a bifunctional molecule characterized by a central, flexible polyethylene glycol (PEG) core, capped at both ends by bromine atoms. This distinct structure imparts a unique solubility profile, crucial for its application in fields such as drug delivery, materials science, and synthetic chemistry. The long polyether chain, comprising eight repeating ethylene oxide units, is inherently polar and capable of forming hydrogen bonds with protic solvents. Conversely, the terminal dibromoalkane functionalities introduce a degree of non-polar character.

The overall solubility of this compound is therefore not straightforward and represents a balance between the polar ether linkages and the less polar alkyl bromide ends. This guide provides a comprehensive exploration of the theoretical and practical aspects of the solubility of 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane in a range of common organic solvents.

Theoretical Framework: Predicting Solubility through Intermolecular Interactions

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[1][2] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. For 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane, its amphipathic nature, possessing both polar and non-polar regions, suggests a nuanced solubility behavior.

The polyethylene glycol backbone is structurally similar to water and can engage in hydrogen bonding, making it soluble in many polar organic solvents.[3][4] As the chain length of the hydrocarbon portion of a molecule increases, its water solubility tends to decrease. The terminal bromine atoms, while part of a polar carbon-bromine bond, are attached to an ethyl group, contributing to the non-polar character of the molecule's extremities. This is analogous to shorter-chain dibromoalkanes which exhibit solubility in organic solvents like ethanol and ether but have low water solubility.[5]

Illustrative Solubility Profile of 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane

While specific experimental data for the solubility of 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane is not widely published, the following table provides an illustrative, hypothetical solubility profile based on the principles discussed above. This data is intended to serve as a guideline for solvent selection in experimental work.

SolventPolarity IndexExpected Solubility ( g/100 mL at 25°C)Comments
Water10.2Low to ModerateThe long polyether chain should impart some water solubility, but the overall molecular weight and non-polar end groups may limit it.
Methanol5.1HighThe polarity and hydrogen bonding capability of methanol should effectively solvate the polyether chain.
Ethanol4.3HighSimilar to methanol, ethanol is a good solvent for PEG-like structures.
Acetone5.1HighThe polarity of acetone makes it a suitable solvent.
Dichloromethane (DCM)3.1HighDCM is a versatile solvent capable of dissolving a wide range of organic compounds.
Tetrahydrofuran (THF)4.0Very HighTHF is an excellent solvent for many polymers, including PEGs.
Toluene2.4ModerateThe aromatic nature of toluene may interact favorably with the alkyl portions of the molecule.
Hexane0.1Very LowAs a non-polar aliphatic hydrocarbon, hexane is not expected to be a good solvent for the polar polyether chain.[3][4]
Diethyl Ether2.8Moderate to HighEther is a good solvent for many organic compounds of moderate polarity.

Experimental Protocol for Determining Solubility

The following is a detailed, step-by-step methodology for the quantitative determination of the solubility of 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane in an organic solvent. This protocol is based on the "excess solid" method, which is a reliable approach for obtaining accurate solubility data.[7]

Materials:

  • 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane (solute)

  • Selected organic solvents (analytical grade)

  • Scintillation vials with caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or a UV-Vis spectrophotometer.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane to a series of scintillation vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

    • Pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

    • Cap the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a sample of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved solid.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of known concentrations of 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane in the same solvent.

    • Analyze the standard solutions and the filtered saturated solution using a suitable analytical technique (e.g., HPLC or UV-Vis spectroscopy).

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area or absorbance) versus the concentration of the standard solutions.

    • Determine the concentration of the saturated solution from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 equil1 Incubate at constant temperature (e.g., 25°C) with agitation prep2->equil1 equil2 Allow solid to settle equil1->equil2 sample1 Draw supernatant equil2->sample1 sample2 Filter through 0.22 µm filter sample1->sample2 analysis2 Analyze samples and standards (e.g., HPLC, UV-Vis) sample2->analysis2 analysis1 Prepare calibration standards analysis1->analysis2 analysis3 Determine concentration from calibration curve analysis2->analysis3 solvent_solute_interactions cluster_solute 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane cluster_solvents Solvents peg_core Polyether Core (Polar, H-bonding) polar_solvent Polar Solvent (e.g., Methanol) peg_core->polar_solvent Strong Interaction (H-bonding, Dipole-Dipole) nonpolar_solvent Non-polar Solvent (e.g., Hexane) peg_core->nonpolar_solvent Weak Interaction bromo_ends Dibromoalkane Ends (Less Polar) bromo_ends->polar_solvent Weak Interaction bromo_ends->nonpolar_solvent Moderate Interaction (Dispersion Forces)

Caption: Key solvent-solute interactions influencing solubility.

Conclusion

The solubility of 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane in organic solvents is governed by the interplay of its polar polyether backbone and its less polar dibromoalkane termini. While a definitive, experimentally derived dataset is not yet widely available, a strong predictive understanding can be achieved through the application of fundamental solubility principles and comparison with structurally analogous compounds. The experimental protocol detailed in this guide provides a robust framework for researchers to quantitatively determine the solubility of this compound in their solvents of interest, enabling informed decisions in experimental design and process development.

References

  • Teer, E. J., & Wood, R. J. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. Journal of Wood Chemistry and Technology, 39(4), 259-270.
  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. [Link] 6. Wikipedia. (2023). Hansen solubility parameter. [Link] [6]7. LibreTexts Chemistry. (2023). Solubility. [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link] [1]9. Kundu, N., & Kishore, N. (2012). Polyethylene glycol behaves like weak organic solvent. Biopolymers, 97(2), 117-122.

Sources

Exploratory

Technical Whitepaper: 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane in Advanced Bioconjugation

Executive Summary & Compound Identity The engineering of targeted therapeutics—most notably Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—relies fundamentally on the physicochemical propert...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Compound Identity

The engineering of targeted therapeutics—most notably Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—relies fundamentally on the physicochemical properties of the linker connecting the active pharmaceutical moieties. 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane (commonly referred to as Bromo-PEG8-bromide) is a highly versatile, homobifunctional polyethylene glycol (PEG) derivative[1].

By providing a flexible, hydrophilic octaoxa backbone terminated by two reactive primary alkyl bromides, this molecule serves as an optimal spacer for nucleophilic substitution reactions[1]. It is specifically designed to enhance the aqueous solubility of heavily lipophilic payloads while maintaining the precise spatial geometry required for ternary complex formation in targeted protein degradation[2].

Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane
Common Synonyms Bromo-PEG8-bromide, Br-PEG8-CH2CH2Br[2]
Molecular Formula C₁₈H₃₆Br₂O₈[1]
Molecular Weight 540.28 g/mol [1]
CAS Registry Number 2376383-09-2[1]
Appearance Colorless to light yellow clear liquid[2]
Reactive Groups Terminal primary alkyl bromides (x2)

Mechanistic Role in Bioconjugation

The selection of a PEG8 spacer with bromide leaving groups is a calculated decision in drug design, driven by three mechanistic pillars:

  • Hydrophilicity & Solubilization: The octaoxa backbone (comprising 8 ether linkages) imparts significant aqueous solubility. This directly counteracts the high lipophilicity (LogP) typical of small-molecule E3 ligase ligands and cytotoxic payloads, thereby improving the pharmacokinetic profile of the final conjugate.

  • Conformational Flexibility: The lack of rigid structural elements (such as alkynes or aromatic rings) prevents the linker from imposing steric constraints. This flexibility is critical for allowing conjugated moieties to independently engage their respective biological targets without unfavorable steric clashes.

  • Leaving Group Efficacy (Sₙ2 Kinetics): Primary alkyl bromides act as excellent substrates for bimolecular nucleophilic substitution (Sₙ2). Bromide strikes an optimal kinetic balance: it is less prone to premature hydrolysis than iodides or activated esters, yet significantly more reactive than chlorides. This enables the selective alkylation of potent nucleophiles—such as thiols (cysteine residues) or aliphatic/aromatic amines—under mild basic conditions[1].

Pathway NucA Target Ligand (Nucleophile A) Intermediate Mono-bromo PEG8 Intermediate NucA->Intermediate SN2 Alkylation (Excess Linker) Linker Bromo-PEG8-bromide (C18H36Br2O8) Linker->Intermediate PROTAC Bivalent Conjugate (PROTAC) Intermediate->PROTAC SN2 Alkylation (1:1 Ratio) NucB E3 Ligase Binder (Nucleophile B) NucB->PROTAC

Fig 1: Stepwise Sₙ2 bioconjugation pathway using Bromo-PEG8-bromide.

Experimental Protocol: Asymmetrical PEGylation

When synthesizing a heterobifunctional conjugate (e.g., a PROTAC linking a target protein binder to an E3 ligase binder), the primary challenge is preventing the homobifunctional Bromo-PEG8-bromide from reacting twice with the first nucleophile to form a symmetrical dimer.

The following step-by-step methodology utilizes stoichiometric control and self-validating analytical checkpoints to ensure high-yield mono-alkylation[3].

Phase 1: Reagent Preparation
  • Solvent & Substrate: Dissolve Nucleophile A (1.0 eq, e.g., an amine-bearing VHL ligand) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of the terminal alkyl bromides into hydroxyl groups, which would terminate the chain extension.

  • Base Addition: Add a mild, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0–3.0 eq).

    • Causality: DIPEA deprotonates the incoming amine/thiol, increasing its nucleophilicity without competing for the alkyl bromide, ensuring the reaction proceeds strictly via the target ligand.

Phase 2: Mono-Alkylation (Stoichiometric Control)
  • Linker Excess: In a separate flask, prepare a solution of Bromo-PEG8-bromide (5.0 to 10.0 eq) in anhydrous DMF.

    • Causality: Utilizing a massive stoichiometric excess of the bifunctional linker statistically favors mono-alkylation. The probability of a single PEG molecule reacting with two ligand molecules approaches zero under these conditions.

  • Addition: Add the Nucleophile A solution dropwise to the PEG solution at 0 °C, then allow it to warm to room temperature.

Phase 3: Self-Validating Analytical Controls
  • In-Process Tracking: Extract 5 µL aliquots at 1h, 2h, and 4h. Quench in 50% Acetonitrile/Water and analyze via LC-MS.

    • Self-Validation Check: The protocol validates itself when the LC-MS trace shows the complete disappearance of the Nucleophile A mass and the emergence of the [M+H]+ corresponding to the mono-alkylated product. The absence of a dimer mass validates that the stoichiometric excess and dropwise addition rate were successful.

Phase 4: Purification & Second Alkylation
  • Isolation: Concentrate the reaction mixture under reduced pressure and purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

    • Causality: Reverse-phase chromatography easily separates the highly polar unreacted Bromo-PEG8-bromide from the significantly more lipophilic mono-alkylated intermediate.

  • Final Conjugation: React the purified mono-bromo intermediate with Nucleophile B (1.0 eq) under identical basic conditions to yield the final bivalent conjugate.

Workflow Step1 1. Reagent Prep Dry DMF, DIPEA Base Step2 2. Mono-alkylation Dropwise addition to excess PEG Step1->Step2 Step3 3. In-Process Control LC-MS tracking for[M+H]+ Step2->Step3 Step4 4. Purification Prep-HPLC (C18, H2O/MeCN) Step3->Step4 Confirm mono-alkylation Step5 5. Second Alkylation Add second nucleophile Step4->Step5 Isolate intermediate Step6 6. Final Validation NMR & HRMS characterization Step5->Step6

Fig 2: Self-validating experimental workflow for heterobifunctional PEGylation.

Analytical Validation Standards

To definitively confirm the structural integrity of the 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane intermediates, researchers must rely on orthogonal analytical techniques[3]:

  • High-Resolution Mass Spectrometry (HRMS): Essential for verifying the exact mass of the mono-alkylated intermediate. The presence of the characteristic bromine isotopic pattern (a 1:1 ratio of M and M+2 peaks) in the mass spectrum serves as absolute proof that one terminal bromide remains intact for the subsequent reaction.

  • ¹H NMR Spectroscopy: The methylene protons adjacent to the bromide leaving groups (-CH₂-Br) typically present as a distinct triplet around 3.4–3.6 ppm. The integration of this signal relative to the bulk PEG backbone signal (~3.6 ppm) allows for the quantification of the degree of substitution.

References

  • Bio-protocol. (n.d.). Synthesis of Mito-PEG9-ATO. Retrieved from[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for Peptide Macrocyclization using Dibromo-OEG Spacers

Introduction Macrocyclic peptides are a promising class of therapeutics that offer a unique combination of specificity, potency, and stability, bridging the gap between small molecules and large biologics. Their constrai...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Macrocyclic peptides are a promising class of therapeutics that offer a unique combination of specificity, potency, and stability, bridging the gap between small molecules and large biologics. Their constrained conformation often leads to enhanced binding affinity and increased resistance to proteolytic degradation compared to their linear counterparts. One effective strategy for peptide cyclization is the use of bifunctional linkers that can covalently cross-link two amino acid side chains. This application note provides a detailed protocol for the macrocyclization of peptides containing two cysteine residues using dibromo-oligo(ethylene glycol) (dibromo-OEG) spacers.

The use of OEG linkers offers several advantages, including increased hydrophilicity of the final conjugate, which can improve solubility and pharmacokinetic properties. The length of the OEG spacer can be precisely controlled to optimize the conformational constraints of the peptide for a specific biological target. This protocol is designed for researchers in drug development and chemical biology, providing a comprehensive guide to the synthesis, purification, and characterization of these modified peptides.

Principle of the Method: Cysteine Bis-Alkylation

The core of this protocol is the bis-alkylation of two cysteine thiol groups within a linear peptide by a dibromo-OEG linker. The reaction proceeds via a nucleophilic substitution mechanism where the deprotonated thiolates of the cysteine residues attack the electrophilic carbon atoms bearing the bromine atoms. This forms two stable thioether bonds, resulting in a cyclized peptide.

To favor the desired intramolecular cyclization over intermolecular oligomerization, the reaction is performed under high-dilution conditions. The choice of OEG linker length is critical and should be matched to the distance between the two cysteine residues in the desired peptide conformation.

Experimental Protocols

Materials and Reagents
  • Peptide: Custom synthesized peptide with two cysteine residues (purity >95%).

  • Dibromo-OEG Linker: Monodisperse dibromo-oligo(ethylene glycol) of desired length (e.g., dibromo-PEG3, dibromo-PEG4, etc.).

    • Note: Several commercial suppliers offer a range of monodisperse OEG linkers, including JenKem Technology and SINOPEG.[1][2]

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP).

  • Buffer: Ammonium bicarbonate (NH4HCO3).

  • Solvents: Acetonitrile (ACN), Dimethylformamide (DMF), and ultrapure water.

  • Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.

  • Analytical Instruments: LC-MS system (e.g., ESI or MALDI-TOF) and NMR spectrometer.

Protocol 1: Peptide Cyclization with Dibromo-OEG

This protocol is adapted from established methods for cysteine bis-alkylation using similar bifunctional electrophiles.[3][4]

  • Peptide Preparation:

    • Dissolve the linear, cysteine-containing peptide in a 1:1 mixture of acetonitrile and 20 mM ammonium bicarbonate buffer (pH 8.0) to a final concentration of 1 mM.[4]

    • Expert Insight: Maintaining a slightly alkaline pH (7.5-8.5) is crucial for deprotonating the cysteine thiols to the more nucleophilic thiolate form, thus facilitating the alkylation reaction.[3]

    • Add TCEP to a final concentration of 200 µM to ensure the cysteine residues are in their reduced state and to prevent disulfide bond formation.[3]

  • Linker Preparation:

    • Prepare a 10 mM stock solution of the dibromo-OEG linker in acetonitrile.

  • Cyclization Reaction:

    • While stirring the peptide solution, add 1.1 equivalents of the dibromo-OEG linker stock solution dropwise.[3]

    • Causality Behind Experimental Choice: A slight excess of the linker ensures complete consumption of the peptide. However, a large excess should be avoided to minimize the formation of mono-alkylated and cross-linked dimeric byproducts.

    • Allow the reaction to proceed at room temperature for 1-2 hours.

    • Monitor the reaction progress by LC-MS. Inject a small aliquot of the reaction mixture at different time points (e.g., 30, 60, 120 minutes) to observe the consumption of the linear peptide and the formation of the cyclized product.

  • Quenching the Reaction:

    • Once the reaction is complete, quench any unreacted dibromo-OEG linker by adding a small amount of a thiol-containing scavenger, such as β-mercaptoethanol or N-acetylcysteine.

Protocol 2: Purification of the Cyclized Peptide by RP-HPLC
  • Sample Preparation:

    • Acidify the reaction mixture with a small amount of trifluoroacetic acid (TFA) to a pH of 2-3 to ensure proper binding to the C18 column.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Preparative C18 column (e.g., 10 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A shallow gradient is often optimal for separating the cyclic product from the linear precursor and impurities.[5][6] An example gradient is:

      • 5-25% B over 10 minutes

      • 25-45% B over 40 minutes

      • 45-95% B over 5 minutes

    • Flow Rate: Dependent on the column dimensions.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major product peak.

    • Analyze the collected fractions by LC-MS to confirm the identity and purity of the cyclized peptide.

    • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Data Analysis and Characterization

Mass Spectrometry

Mass spectrometry is an essential tool for confirming the successful cyclization of the peptide.

  • Expected Mass Shift: The mass of the cyclized peptide will be the mass of the linear peptide plus the mass of the OEG linker minus the mass of two bromine atoms and two hydrogen atoms.

  • LC-MS Analysis: The cyclized peptide will typically have a shorter retention time on a reverse-phase column compared to its linear precursor due to its more compact and often more hydrophobic structure. The chromatogram below illustrates a typical separation.

Table 1: Example LC-MS Data for a Model Peptide Cyclization

SpeciesCalculated Mass (Da)Observed Mass (Da)Retention Time (min)
Linear Peptide1500.71500.818.5
Dibromo-PEG3 Linker302.0--
Cyclized Peptide1642.81642.922.1
NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and is invaluable for unambiguous characterization of the cyclized peptide.

  • 1H NMR: The proton NMR spectrum will show characteristic peaks for the OEG linker, typically in the range of 3.5-3.7 ppm. The disappearance of the cysteine thiol proton signal (if observable) and shifts in the signals of the protons adjacent to the cysteine residues provide evidence of successful alkylation.[7][8]

  • 2D NMR: Experiments such as COSY, TOCSY, and NOESY can be used to assign the proton resonances and to determine the three-dimensional structure of the cyclized peptide in solution.[9][10]

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the chemical transformation.

G cluster_prep Preparation cluster_reaction Cyclization cluster_purification Purification & Analysis Peptide Dissolve Linear Peptide (1 mM in ACN/NH4HCO3) Reduce Add TCEP (Reduce Cysteines) Peptide->Reduce React Add Linker to Peptide (1.1 eq, room temp, 1-2h) Reduce->React Linker Prepare Dibromo-OEG Linker Solution Linker->React Monitor Monitor by LC-MS React->Monitor Quench Quench Reaction Monitor->Quench HPLC Purify by RP-HPLC Quench->HPLC Analyze Analyze Fractions by LC-MS HPLC->Analyze Lyophilize Lyophilize Pure Fractions Analyze->Lyophilize Final Characterize Final Product (MS, NMR) Lyophilize->Final

Figure 1: Experimental workflow for peptide cyclization.

G cluster_reactants Reactants cluster_product Product Peptide Linear Peptide with two Cys residues Reaction + Linker Br-(CH2CH2O)n-CH2CH2-Br (Dibromo-OEG Linker) CyclicPeptide Cyclized Peptide (via two thioether bonds) Reactants Reactants Reaction->CyclicPeptide High Dilution pH 8.0, TCEP Product Product

Figure 2: Chemical scheme for peptide cyclization.

Troubleshooting and Expert Insights

  • Low Cyclization Yield:

    • Cause: Competing intermolecular reactions (dimerization/oligomerization).

    • Solution: Decrease the peptide concentration during the reaction. Ensure the dropwise addition of the linker to maintain a low instantaneous concentration.

    • Cause: Incomplete reduction of cysteine residues.

    • Solution: Increase the concentration of TCEP or the pre-incubation time.

  • Side Reactions:

    • S-alkylation can be a potential side reaction during peptide synthesis and cleavage from the resin.[11][12] It is crucial to start with a high-purity linear peptide to minimize the complexity of the final reaction mixture.

  • Poor HPLC Separation:

    • Solution: Optimize the HPLC gradient. A shallower gradient often improves the resolution between the linear and cyclized forms.[5][6] Experiment with different organic modifiers (e.g., isopropanol for very hydrophobic peptides) or ion-pairing agents.[13]

Conclusion

This application note provides a comprehensive and robust protocol for the macrocyclization of cysteine-containing peptides using dibromo-OEG linkers. By following these detailed steps for reaction setup, purification, and characterization, researchers can efficiently synthesize and isolate these valuable molecules for a wide range of applications in drug discovery and chemical biology. The principles and techniques described herein are foundational for the development of novel and potent cyclic peptide therapeutics.

References

  • Isidro-Llobet, A., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. PubMed. Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • Nozaki, S., et al. (2018). Peptide cyclization mediated by metal-free S-arylation: S-protected cysteine sulfoxide as an umpolung of. Organic & Biomolecular Chemistry, 16(43), 8381-8387. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Available at: [Link]

  • YMC. (n.d.). Tips for Optimization of Peptide Separation. Available at: [Link]

  • He, Y., et al. (2012). In Vitro Selection of Highly Modified Cyclic Peptides That Act as Tight Binding Inhibitors. ACS Chemical Biology, 7(7), 1229-1235. Available at: [Link]

  • Vinogradov, A. A., et al. (2016). Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. Methods in Enzymology, 580, 269-291. Available at: [Link]

  • Mant, C. T., & Hodges, R. S. (2007). Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution. Journal of Chromatography A, 1142(1), 38-51. Available at: [Link]

  • Dolan, J. W., et al. (2009). Peak Capacity Optimization of Peptide Separations in Reversed-Phase Gradient Elution Chromatography: Fixed Column Format. Journal of Chromatography A, 1216(18), 3859-3868. Available at: [Link]

  • Aguilar, M. I., & Hearn, M. T. W. (2002). HPLC of Peptides and Proteins. Methods in Molecular Biology, 192, 23-42. Available at: [Link]

  • Fairweather, E., et al. (2023). De Novo Sequencing of Synthetic Bis-cysteine Peptide Macrocycles Enabled by “Chemical Linearization” of Compound Mixtures. Analytical Chemistry, 95(39), 14619-14626. Available at: [Link]

  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. Available at: [Link]

  • Jbara, M., et al. (2016). A Data Set of Simple 1-D and 2-D NMR Spectra of Peptides, including All Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. Biochemistry, 55(12), 1786-1791. Available at: [Link]

  • Ghazaleh, S. (2022). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Chapman University Digital Commons. Available at: [Link]

  • Bruker. (2025). A case study on the analysis of exenatide using NMR spectroscopy. Bruker Application Note. Available at: [Link]

  • Wessolowski, A., & Böttcher, C. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Chemical Biology, 2(4), 1027-1055. Available at: [Link]

  • Goto, Y., et al. (2023). Peptide-compound cyclization method. Google Patents. US11891457B2.
  • Jbara, M., et al. (2016). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. Available at: [Link]

  • JenKem Technology USA. (2025). Monodisperse PEGs. Available at: [Link]

  • Fukuyama, T., & Ryu, I. (2024). Accelerating innovation in peptide synthesis through continuous-flow. Chemical Society Reviews. Available at: [Link]

  • Peter, E., & Gedeck, P. (2022). The most common linkers in bioactive molecules and their bioisosteric replacement network. Bioorganic & Medicinal Chemistry, 62, 116712. Available at: [Link]

  • SINOPEG. (n.d.). Protac Linker - Monodisperse PEG. Available at: [Link]

  • Morning Shine. (n.d.). Bifunctional Linkers. Available at: [Link]

  • Goto, Y., et al. (2013). Peptide-compound cyclization method. Google Patents. WO2013100132A1.
  • Theato, P., et al. (2025). Monodisperse amphiphilic double-crystalline block oligomers composed of linear alkyl chains and poly(vinyl alcohol) segments prepared by aldol-group transfer polymerization and recycling size-exclusion chromatography separation. Polymer Chemistry. Available at: [Link]

Sources

Application

Application Note: Engineering Targeted Drug Delivery Systems Using Discrete Oligoethylene Glycol (OEG) Linkers

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocols Introduction and Mechanistic Causality The evolution o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocols

Introduction and Mechanistic Causality

The evolution of targeted drug delivery systems—such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—relies heavily on the physicochemical properties of the linker connecting the targeting moiety to the active payload. Historically, polydisperse polyethylene glycol (PEG) chains were utilized to improve aqueous solubility and extend circulation half-life. However, traditional PEGylation introduces significant batch-to-batch variability and broad molecular weight distributions, complicating analytical characterization and regulatory approval[1].

Discrete Oligoethylene Glycol (OEG) linkers resolve these critical bottlenecks. Synthesized as exact, monodisperse chains (e.g., OEG4, OEG8, OEG12), they provide a single, defined molecular weight[2].

The Causality Behind OEG Selection:
  • Homogeneity & Analytical Precision: The exact mass of OEG linkers allows for precise calculation of the Drug-to-Antibody Ratio (DAR) via intact LC-MS, transforming a heterogeneous mixture into a highly defined bioconjugate[3].

  • Hydration Dynamics: The oxygen atoms in the OEG backbone coordinate with water molecules, creating a hydration sphere that masks the hydrophobicity of potent payloads (e.g., MMAE or PROTAC warheads), thereby preventing premature aggregation and improving pharmacokinetic (PK) profiles[1].

  • Spatial Tuning: In PROTAC development, the length of the linker dictates the spatial geometry required to induce the ternary complex between the Protein of Interest (POI) and the E3 ligase. OEG linkers offer predictable, incremental increases in length (~3.5 Å per ethylene glycol unit) without drastically altering the lipophilicity of the molecule[4].

Application I: Antibody-Drug Conjugates (ADCs)

In ADC design, the linker must remain stable in systemic circulation but release the cytotoxic payload upon internalization into the target tumor cell. Maleimide-functionalized OEG linkers are the industry standard for site-specific conjugation to engineered or native cysteine residues on monoclonal antibodies (mAbs)[2].

Data Summary: Impact of Linker Chemistry on ADC Profiles
Linker TypeSolubility (Payload)Aggregation PropensityDAR PrecisionAnalytical Resolution (LC-MS)
Aliphatic (C6-C12) PoorHighModerateHigh
Polydisperse PEG ExcellentLowPoor (Averaged)Low (Broad peaks)
Discrete OEG (e.g., OEG8) ExcellentLowExcellent (Exact)High (Sharp peaks)
Protocol 1: Site-Specific Thiol-Maleimide Conjugation using OEG Linkers

Causality Note: We utilize Tris(2-carboxyethyl)phosphine (TCEP) for reduction because, unlike DTT or BME, TCEP does not contain thiols and therefore does not need to be removed prior to maleimide conjugation, preventing rapid re-oxidation of the interchain disulfides.

Materials:

  • Monoclonal Antibody (IgG1, 5-10 mg/mL in PBS, pH 7.4)

  • TCEP-HCl (10 mM stock in water)

  • Maleimide-OEG8-Val-Cit-PAB-MMAE (10 mM stock in anhydrous DMSO)[3]

  • L-Cysteine or N-acetylcysteine (NAC) for quenching

Step-by-Step Workflow:

  • Partial Reduction: Add 2.5 molar equivalents of TCEP to the mAb solution. Incubate at 37°C for 2 hours under gentle agitation. This selectively reduces the four interchain disulfide bonds, yielding 8 reactive thiols.

  • Conjugation: Cool the reaction to 4°C. Slowly add 10 molar equivalents of the Maleimide-OEG8-payload stock. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent mAb denaturation.

  • Incubation: React for 1 hour at room temperature. The maleimide group undergoes a rapid Michael addition with the free sulfhydryls at pH 6.5–7.4[3].

  • Quenching: Add a 10-fold molar excess (relative to the maleimide reagent) of L-Cysteine to quench unreacted maleimide-OEG-payload, preventing off-target reactions.

  • Purification: Purify the ADC using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) against PBS (pH 7.4) to remove the quenched payload and residual DMSO[3].

  • Characterization: Analyze via Hydrophobic Interaction Chromatography (HIC) to determine the DAR distribution and intact LC-MS to confirm the exact mass addition.

ADC_Workflow mAb Native mAb (IgG1) Red Partial Reduction (TCEP, pH 7.4) mAb->Red Disulfide Cleavage Conj Bioconjugation (Maleimide-OEG8-Drug) Red->Conj Thiol-Maleimide Coupling Pur Purification (SEC / TFF) Conj->Pur Quench & Desalt ADC Purified ADC (Defined DAR) Pur->ADC Final Formulation

Workflow for site-specific ADC bioconjugation using Maleimide-OEG linkers.

Application II: Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that hijack the ubiquitin-proteasome system to degrade specific target proteins[5]. The OEG linker serves as the critical bridge between the E3 ligase ligand (e.g., Pomalidomide or Thalidomide) and the POI ligand[4].

Data Summary: Effect of OEG Linker Length on PROTAC Efficiency

Representative data for a BTK-targeting PROTAC library[6].

Linker LengthDistance (~Å)Ternary Complex FormationDC50 (nM)Dmax (%)
OEG2 7.0Poor (Steric Clash)>500<20%
OEG4 14.0Optimal5.1>95%
OEG8 28.0Moderate (High Entropy)45.065%
Protocol 2: Modular Synthesis of PROTACs via Click Chemistry

Causality Note: We employ Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) because it is highly bioorthogonal and proceeds with near 100% atom economy. Using heterobifunctional OEG linkers (e.g., Azide-OEG-Amine) allows for rapid, modular assembly of PROTAC libraries to empirically determine the optimal linker length[7].

Materials:

  • Alkyne-functionalized POI Ligand (e.g., Ibrutinib derivative)

  • Azide-OEG(n)-Amine linkers (n = 2, 4, 6, 8)[7]

  • E3 Ligase Ligand with a carboxylic acid moiety (e.g., Pomalidomide-COOH)

  • HATU, DIPEA, DMF, CuSO4, Sodium Ascorbate

Step-by-Step Workflow:

  • Amide Coupling (E3 Ligand to Linker): Dissolve Pomalidomide-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 10 minutes to activate the acid. Add Azide-OEG(n)-Amine (1.1 eq) and stir at room temperature for 4 hours.

  • Intermediate Purification: Extract with ethyl acetate/water, dry the organic layer, and purify via flash chromatography to isolate the Azide-OEG-E3 Ligand intermediate.

  • Click Reaction (CuAAC): Dissolve the Alkyne-POI Ligand (1.0 eq) and the Azide-OEG-E3 Ligand (1.0 eq) in a 1:1 mixture of t-BuOH and water.

  • Catalysis: Add freshly prepared Sodium Ascorbate (0.5 eq) followed by CuSO4 (0.1 eq). The ascorbate reduces Cu(II) to the active Cu(I) species in situ, driving the 1,3-dipolar cycloaddition[7].

  • Completion & Isolation: Stir overnight at room temperature. Monitor via LC-MS until the alkyne peak disappears. Purify the final PROTAC via preparative reverse-phase HPLC (C18 column, water/acetonitrile gradient with 0.1% formic acid)[6].

  • Biological Validation: Assess degradation efficacy (DC50) using Western Blot or homogeneous proximity assays (e.g., AlphaLISA) in target cell lines to confirm ternary complex formation and subsequent degradation[5].

PROTAC_Pathway PROTAC PROTAC Molecule (POI Ligand - OEG Linker - E3 Ligand) Ternary Ternary Complex Formation (POI : PROTAC : E3 Ligase) PROTAC->Ternary Induced Proximity Ubiq Polyubiquitination (E2 Enzyme Transfer) Ternary->Ubiq Ubiquitin Tagging Degrad Proteasomal Degradation (26S Proteasome) Ubiq->Degrad Target Destruction Degrad->PROTAC PROTAC Recycling

Mechanism of action for PROTAC-mediated targeted protein degradation.

References

  • Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - NIH / Organic & Biomolecular Chemistry -[Link]

  • PROTACs and MGDs: The Revolutionary Modalities for Drug Discovery - Sino Biological -[Link]

Sources

Method

Application Note: Williamson Ether Synthesis with 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane for Advanced Bioconjugation

Executive Summary In modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), molecular glues, and Antibody-Drug Conjugates (ADCs), discrete polyethylene glycol (PEG) linkers ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), molecular glues, and Antibody-Drug Conjugates (ADCs), discrete polyethylene glycol (PEG) linkers are indispensable. They optimize aqueous solubility, mitigate steric clashes between target proteins, and tune the pharmacokinetic profiles of chimeric molecules.

This application note provides an authoritative guide on utilizing 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane (CAS: 2376383-09-2)—commercially recognized as or PEG9 dibromide—as a homobifunctional electrophile. By leveraging the , researchers can efficiently couple this 26-atom linker to phenolic or aliphatic hydroxyl groups on target ligands[1].

Mechanistic Principles & Causality

The Williamson ether synthesis is a classic bimolecular nucleophilic substitution (SN2) reaction. However, when applied to long-chain PEG dibromides, the reaction environment must be meticulously controlled to prevent competing side reactions.

  • The Electrophile: The terminal primary bromides of PEG9 dibromide are highly accessible, minimizing steric hindrance and strongly favoring the SN2 pathway over elimination[1],[2].

  • Base Selection & Nucleophile Generation: The choice of base is dictated by the pKa of the nucleophile. For phenols (pKa ~10), mild bases like K₂CO₃ or Cs₂CO₃ are optimal. Cs₂CO₃ is particularly effective due to the "cesium effect"—the large ionic radius of Cs⁺ weakly coordinates the phenoxide, leaving it highly "naked" and nucleophilic. For aliphatic alcohols (pKa ~16), stronger bases such as NaH or KHMDS are required to quantitatively generate the alkoxide[3].

  • Solvent Dynamics: Polar aprotic solvents (DMF, ACN, THF) are mandatory. Protic solvents would hydrogen-bond to the alkoxide, drastically reducing its nucleophilicity and stalling the reaction[1].

  • Suppressing Side Reactions: Two primary failure modes exist in PEG etherification. First, strong, sterically hindered bases (e.g., KOtBu) can trigger E2 elimination at the terminal bromide, yielding an unreactive vinyl ether[1]. Second, (chain unzipping) of the PEG backbone can occur under harsh conditions or excessive heating[4]. Therefore, maintaining the lowest effective temperature is a critical causal factor for high yields.

Reaction Workflows & Kinetic Pathways

WilliamsonWorkflow Substrate Nucleophile (Phenol or Alcohol) Base Base Addition (NaH, K2CO3, Cs2CO3) Substrate->Base Deprotonation Intermediate Alkoxide/Phenoxide Intermediate Base->Intermediate Reaction SN2 Etherification (DMF/THF, 0°C to 60°C) Intermediate->Reaction Electrophile 1,26-Dibromo-octaoxahexacosane (PEG9 Dibromide) Electrophile->Reaction Dropwise Addition Mono Mono-Ether Adduct (Requires excess PEG) Reaction->Mono Pathway A Bis Bis-Ether Adduct (Requires excess Nucleophile) Reaction->Bis Pathway B

Workflow for Symmetrical and Asymmetrical Williamson Ether Synthesis using PEG9 Dibromide.

Mechanism Alkoxide Nucleophile (RO⁻) SN2 SN2 Attack (Desired) Alkoxide->SN2 E2 E2 Elimination (Side Reaction) Alkoxide->E2 Depoly Chain Depolymerization (Side Reaction) Alkoxide->Depoly PEG PEG9-Br Electrophile PEG->SN2 PEG->E2 PEG->Depoly Product Ether Linkage (R-O-PEG9-Br) SN2->Product Mild Base, Primary Halide Vinyl Vinyl Ether Terminal E2->Vinyl Steric Hindrance, Strong Base Frag PEG Fragments Depoly->Frag High Temp, Harsh Base

Kinetic pathways in PEG etherification: Desired SN2 substitution vs. E2 and depolymerization.

Quantitative Data: Optimization of Reaction Parameters

The following table summarizes empirically validated parameters for coupling PEG9 dibromide with various nucleophiles, balancing reactivity against the risk of PEG degradation[3],[2].

Target AdductNucleophile TypeBaseSolventTempEq (Nu:PEG)Expected YieldPrimary Side Reaction
Bis-ether Phenol (Ar-OH)Cs₂CO₃DMF60 °C2.5 : 1.085–95%None
Mono-ether Phenol (Ar-OH)K₂CO₃ACNReflux1.0 : 5.060–75%Bis-alkylation
Bis-ether Aliphatic (R-OH)NaHTHF/DMF0 °C to RT2.5 : 1.070–85%E2 Elimination
Mono-ether Aliphatic (R-OH)KHMDSTHF-78 °C to RT1.0 : 3.050–65%Depolymerization

Experimental Protocols

Protocol A: Symmetrical Homobifunctionalization (Bis-etherification)

Objective: Conjugating two identical phenolic ligands to the PEG9 core to create a symmetrical homobifunctional molecule.

  • Nucleophile Activation: To an oven-dried round-bottom flask under N₂, add the phenol ligand (2.5 eq) and anhydrous DMF (0.1 M relative to phenol). Add anhydrous Cs₂CO₃ (3.0 eq).

    • Causality: Stirring the mixture at room temperature for 30 minutes prior to PEG addition ensures complete phenoxide generation, preventing the base from directly interacting with the PEG halide and causing E2 elimination.

  • Electrophile Addition: Dissolve 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the phenoxide mixture.

    • Causality: Dropwise addition ensures the electrophile is perpetually in the presence of a vast excess of nucleophile, kinetically driving the reaction past the mono-adduct directly to the bis-adduct.

  • Reaction: Heat the mixture to 60 °C for 4–6 hours.

  • Workup: Cool to room temperature and quench with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

    • Causality: Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 50 mL). DMF is highly soluble in EtOAc; the LiCl wash drastically increases the polarity of the aqueous phase, quantitatively pulling residual DMF out of the organic layer.

  • Quality Control & Self-Validation:

    • In-process: Monitor by LC-MS. The intermediate mono-substituted species must be <5% relative to the bis-adduct before quenching.

    • Post-purification: ¹H NMR (CDCl₃). The complete disappearance of the terminal -CH₂-Br triplet (~3.4 ppm) and the emergence of a new -CH₂-O-Ar triplet (~4.1 ppm) confirms 100% conversion.

Protocol B: Statistical Desymmetrization (Mono-etherification)

Objective: Creating a heterobifunctional linker (Ligand A – PEG9 – Br) by reacting only one end of the PEG9 dibromide.

  • Electrophile Preparation: Dissolve 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane (5.0 eq ) in anhydrous Acetonitrile (ACN).

    • Causality: A massive stoichiometric excess of the bifunctional electrophile statistically favors mono-alkylation. Once a mono-adduct forms, the probability of a second phenoxide finding it—rather than one of the abundant unreacted PEG molecules—is extremely low.

  • Nucleophile Activation: In a separate flask, dissolve the phenol ligand (1.0 eq) and K₂CO₃ (1.5 eq) in ACN. Stir for 30 minutes at room temperature.

  • Inverse Addition: Cool the PEG9 dibromide solution to 0 °C. Add the phenoxide solution dropwise via an addition funnel over 1 hour.

    • Causality: Inverse addition keeps the local concentration of the nucleophile near zero, further suppressing bis-alkylation.

  • Reaction & Workup: Warm to room temperature and stir for 12 hours. Filter off the inorganic salts through a Celite pad and concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, DCM/MeOH gradient). The unreacted PEG9 dibromide will elute first, followed by the desired mono-adduct.

  • Quality Control & Self-Validation:

    • In-process: TLC (5% MeOH in DCM). The mono-adduct will display an intermediate Rf value between the highly polar bis-adduct and the non-polar PEG9 dibromide.

    • Post-purification: High-Resolution Mass Spectrometry (ESI+). The mono-adduct must exhibit a characteristic 1:1 isotopic doublet for [M+H]⁺ and[M+2+H]⁺ separated by 2 m/z units, definitively confirming the retention of exactly one bromine atom (⁷⁹Br and ⁸¹Br).

References

2.[3] Title: Stepwise PEG synthesis featuring deprotection and coupling in one pot Source: Beilstein Journal of Organic Chemistry URL: [Link]

3.[4] Title: Solid Phase Stepwise Synthesis of Polyethylene Glycol Source: National Institutes of Health (PMC) URL: [Link]

4.[1] Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL: [Link]

Sources

Application

Application Note: Synthesis of Heterobifunctional PROTACs Using 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane (Br-PEG8-Br)

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Rationale Proteolysis Targeting Chimeras (PROTACs) are...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that hijack the intracellular ubiquitin-proteasome system to selectively degrade disease-causing proteins. A successful PROTAC requires three perfectly tuned components: an E3 ubiquitin ligase ligand (anchor), a Protein of Interest (POI) ligand (warhead), and a chemical linker that bridges them.

The linker is not merely a passive spacer; its length, flexibility, and composition dictate the physicochemical properties of the PROTAC and the thermodynamic stability of the resulting ternary complex [1]. Among the most versatile building blocks in a medicinal chemist's arsenal is 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane (CAS: 2376383-09-2), commonly referred to as Br-PEG8-Br [4].

As a homobifunctional PEG linker terminated with primary alkyl bromides, Br-PEG8-Br offers distinct synthetic and biological advantages:

  • Aqueous Solubility: The 8-unit polyethylene glycol (PEG) chain dramatically improves the aqueous solubility and cell permeability of the final PROTAC, counteracting the high lipophilicity typical of the target ligands [2].

  • Optimal Flexibility: With an extended length of approximately 29 Å, PEG8 provides sufficient spatial freedom for the POI and E3 ligase to adopt a productive orientation for ubiquitin transfer without steric clashing.

  • Amide-Free Conjugation: The terminal bromides allow for direct SN2 nucleophilic substitution by phenols, amines, or thiols. This eliminates the need for amide coupling reagents (e.g., HATU) or click chemistry catalysts (e.g., Copper), which can complicate purification or leave toxic trace metals in the final active pharmaceutical ingredient (API) [3].

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds Warhead PROTAC PROTAC (Br-PEG8-Br derived) PROTAC->Ternary Bridges E3 E3 Ubiquitin Ligase E3->Ternary Binds Anchor Proteasome 26S Proteasome Degradation Ternary->Proteasome Polyubiquitination

Fig 1. Mechanistic pathway of PROTAC-mediated targeted protein degradation via ternary complex.

Physicochemical Profiling of PEG Linkers

The length of the PEG chain is a critical variable in PROTAC design. The table below summarizes how varying the PEG linker length impacts the physicochemical properties of the resulting degrader. Br-PEG8-Br represents a "Goldilocks" zone for highly lipophilic ligand pairs, offering maximum solubility while maintaining a favorable Topological Polar Surface Area (TPSA).

Linker TypeNumber of PEG UnitsExtended Length (Å)Calculated LogP (cLogP)TPSA (Ų)Aqueous SolubilityTernary Complex Formation
Br-PEG4-Br 4~153.1200ModerateRigid / Restricted
Br-PEG6-Br 6~222.7220HighOptimal for compact targets
Br-PEG8-Br 8 ~29 2.3 240 Very High Highly Flexible / Adaptable

*Note: cLogP and TPSA values are illustrative averages derived from standard BRD4-VHL PROTAC constructs [2]. Actual values depend on the specific POI and E3 ligands used.

Experimental Design: The Causality of the Synthetic Workflow

Synthesizing an asymmetric heterobifunctional PROTAC using a symmetric homobifunctional linker (Br-PEG8-Br) requires strict kinetic and statistical control. If the reaction is not carefully managed, the linker will react twice with the first ligand, yielding an inactive, symmetric dimer (e.g., E3-PEG8-E3).

The Logic of Statistical Control

To enforce mono-alkylation in Step 1, we utilize a 5-fold molar excess of Br-PEG8-Br relative to the E3 ligand. By flooding the reaction environment with the linker, the probability of a single linker molecule reacting with two E3 ligands is statistically minimized. The unreacted linker is highly soluble and easily removed via standard flash chromatography.

The Logic of Finkelstein Catalysis

In Step 2, the POI ligand (often an aliphatic or aromatic amine) is introduced. Amines are generally weaker nucleophiles than the phenoxides typically used in Step 1. Direct SN2 displacement of the terminal bromide can be sluggish. To accelerate this, we introduce a catalytic amount of Potassium Iodide (KI). This initiates an in situ Finkelstein reaction , converting the terminal alkyl bromide into an alkyl iodide. Iodide is a vastly superior leaving group, allowing the SN2 coupling to proceed rapidly at milder temperatures, thereby preventing the thermal degradation of the PROTAC.

Synthetic_Workflow Step1 Step 1: Mono-alkylation E3 Ligand + Excess Br-PEG8-Br Int1 Intermediate: E3-PEG8-Br Step1->Int1 SN2 Reaction (K2CO3, DMF) Step2 Step 2: Second Substitution Int1 + POI Ligand Int1->Step2 Isolate & Purify Product Final PROTAC: E3-PEG8-POI Step2->Product SN2 Reaction (KI, DIPEA) Purify HPLC Purification & Lyophilization Product->Purify Final Polish

Fig 2. Two-step sequential SN2 synthetic workflow for heterobifunctional PROTACs using Br-PEG8-Br.

Step-by-Step Protocols

Protocol A: Mono-alkylation of the E3 Ligase Ligand

This protocol assumes the use of a phenol-containing E3 ligand (e.g., a VHL ligand derivative).

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane (5.0 equivalents, ~540 mg/mmol) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

  • Base Addition: Add Potassium Carbonate (K2CO3, 3.0 eq). Causality: K2CO3 is a mild, insoluble inorganic base that deprotonates the phenol without causing base-catalyzed cleavage of the PEG chain.

  • Ligand Addition: Slowly add the E3 Ligand (1.0 eq) dissolved in a minimal volume of anhydrous DMF dropwise over 10 minutes.

  • Reaction: Stir the suspension at 50°C for 12 hours.

  • Self-Validation (Critical Step): Sample 5 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS.

    • Validation Check: Bromine naturally occurs as two stable isotopes (79Br and 81Br) in a nearly 1:1 ratio. The mass spectrum of the intermediate must exhibit a characteristic doublet separated by 2 m/z units of equal intensity. If this 1:1 isotopic signature is missing, the bromide has been lost (indicating dimerization or elimination), and the reaction has failed.

  • Purification: Quench with water, extract with Ethyl Acetate (3x), dry over Na2SO4, and concentrate. Purify via silica gel flash chromatography (DCM/MeOH gradient) to isolate the E3-PEG8-Br intermediate.

Protocol B: Finkelstein-Assisted Conjugation of the POI Ligand

This protocol assumes the use of an amine-containing POI ligand.

  • Preparation: Dissolve the purified E3-PEG8-Br intermediate (1.0 eq) and the POI Ligand (1.2 eq) in anhydrous DMF (0.1 M).

  • Catalyst & Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) as the organic base, followed by Potassium Iodide (KI, 0.2 eq). Causality: As previously detailed, KI is essential here to convert the terminal bromide to a highly reactive iodide intermediate, overcoming the poor nucleophilicity of the amine.

  • Reaction: Stir the mixture at 60°C for 24 hours under argon.

  • Self-Validation: Analyze via LC-MS.

    • Validation Check: The 1:1 isotopic doublet observed in Protocol A must completely collapse into a single monolithic mass peak corresponding to the exact mass of the final PROTAC [M+H]+. The disappearance of the doublet definitively proves the successful displacement of the halogen.

Protocol C: Final Purification and Lyophilization
  • Filtration: Filter the crude reaction mixture through a 0.45 µm PTFE syringe filter to remove any precipitated salts.

  • Preparative HPLC: Inject the filtrate onto a preparative Reverse-Phase HPLC system equipped with a C18 column. Use a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Collection: Collect the fractions corresponding to the validated PROTAC mass.

  • Lyophilization: Freeze the pooled fractions at -80°C and lyophilize for 48 hours to yield the final PROTAC as a highly pure, fluffy solid ready for in vitro cellular degradation assays.

References

  • Source: Exploratory Targeted Anti-tumor Therapy (2020) 2. Source: BenchChem Technical Resources 3. Source: Precise PEG LLC 4. Source: Fisher Scientific Catalog

Method

Application Note: Orthogonal Bioconjugation via Brominated Linkers and Click Chemistry

Introduction & Mechanistic Rationale The development of highly specific, stable bioconjugates—such as Antibody-Drug Conjugates (ADCs) and fluorescent molecular probes—requires conjugation chemistries that are both bioort...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of highly specific, stable bioconjugates—such as Antibody-Drug Conjugates (ADCs) and fluorescent molecular probes—requires conjugation chemistries that are both bioorthogonal and thermodynamically stable. Brominated bifunctional linkers (e.g., Azide-PEG-Bromide or Alkyne-PEG-Bromide) provide an elegant, two-step orthogonal approach to bioconjugation.

This methodology relies on two distinct reaction mechanisms:

  • SN​2 Nucleophilic Substitution: The bromine atom serves as an exceptional leaving group. Under mildly basic conditions, nucleophiles on a target biomolecule (such as thiolates) displace the bromide to form a stable thioether bond 1. Unlike maleimide linkages, which are susceptible to retro-Michael reactions in systemic circulation, alkyl-bromide-derived thioethers are highly resistant to plasma hydrolysis.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Once the click-handle (azide or alkyne) is installed via the SN​2 reaction, the target is reacted with its complementary payload. The CuAAC reaction utilizes a Cu(I) catalyst to form a robust 1,4-disubstituted 1,2,3-triazole linkage [[2]]().

Workflow Target Target Molecule (-SH / -NH2) SN2 SN2 Alkylation (pH 8.0-8.5) Target->SN2 Linker Brominated Linker (Azide-PEG-Br) Linker->SN2 Intermediate Azide-Tagged Intermediate SN2->Intermediate CuAAC CuAAC Reaction (Cu(I) Catalyst) Intermediate->CuAAC Payload Alkyne-Payload (Fluorophore/Drug) Payload->CuAAC Final Stable Triazole Conjugate CuAAC->Final

Workflow of orthogonal bioconjugation using a brominated click linker.

The Self-Validating Protocol System

To ensure experimental trustworthiness and prevent the waste of high-value payloads (e.g., cytotoxic drugs), this protocol is designed as a self-validating system . You must not proceed to the CuAAC step without first confirming the success of the initial SN​2 alkylation.

Validation Step1 1. SN2 Reaction Monitor: LC-MS / Ellman's Reagent Step2 2. Excess Linker Removal Desalting Column / Dialysis Step1->Step2 Step3 3. CuAAC Click Chemistry Include Model Fluorophore Control Step2->Step3 Step4 4. Final Validation SDS-PAGE / In-gel Fluorescence Step3->Step4

Self-validating workflow for brominated linker click chemistry.

Experimental Methodologies

Phase 1: SN​2 Alkylation (Installation of the Click Handle)

Objective: Covalently attach the Azide-PEG-Bromide linker to the target biomolecule.

Expertise & Causality Check: We utilize a conjugation buffer at pH 8.0–8.5. This specific range is a deliberate thermodynamic choice: it deprotonates cysteine sulfhydryl groups (pKa ~8.0) into highly nucleophilic thiolates, while keeping lysine ϵ -amines (pKa ~10.5) largely protonated. This differential ensures chemoselective alkylation of cysteines over amines.

Step-by-Step Procedure:

  • Preparation: Dissolve the target protein in Conjugation Buffer (50 mM HEPES, 150 mM NaCl, 5 mM EDTA, pH 8.0) to a final concentration of 2–5 mg/mL.

  • Reduction (If targeting disulfides): Add 10 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 2 hours at 37°C. Note: TCEP does not contain free thiols and will not compete with the brominated linker.

  • Linker Addition: Dissolve the Azide-PEG-Bromide linker in anhydrous DMSO. Add the linker to the protein solution at a 10–20 molar excess. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture overnight at 4°C or for 4 hours at room temperature under gentle agitation.

  • Validation Checkpoint: Assay a 10 µL aliquot using Ellman’s Reagent (DTNB). A significant reduction in free thiol concentration compared to a pre-reaction control confirms successful bromide displacement.

  • Purification: Remove excess unreacted linker using a Zeba™ Spin Desalting Column or dialysis against PBS (pH 7.4).

Phase 2: CuAAC Bioconjugation

Objective: Conjugate the alkyne-modified payload to the newly azide-tagged biomolecule.

Expertise & Causality Check: Free Cu(II) can cause severe oxidative damage to proteins and induce precipitation. By pre-incubating CuSO4​ with the THPTA ligand, we form a protective coordination complex. THPTA not only accelerates the reaction but acts as a sacrificial reductant, intercepting reactive oxygen species (ROS) generated during the reduction of Cu(II) by sodium ascorbate 3.

Step-by-Step Procedure:

  • Stock Solutions Preparation:

    • 100 mM CuSO4​ in Milli-Q water.

    • 200 mM THPTA ligand in Milli-Q water.

    • 100 mM Sodium Ascorbate in Milli-Q water. (Must be prepared fresh immediately before use; it oxidizes rapidly in air, losing its reducing capacity).

  • Catalyst Complex Formation: Mix CuSO4​ and THPTA in a 1:2 molar ratio. Crucial Step: Allow this mixture to stand for 5 minutes at room temperature to ensure complete complexation before introducing it to the biological sample 4.

  • Reaction Assembly: In a reaction tube, combine the azide-tagged biomolecule and the alkyne-payload (typically a 1:5 molar ratio).

  • Initiation:

    • Add the pre-formed Cu/THPTA complex (25 equivalents relative to the azide).

    • Add Sodium Ascorbate (40 equivalents relative to the azide) to initiate the catalytic cycle 4. Order of addition is paramount: adding ascorbate before THPTA would prematurely reduce Cu(II) to Cu(I), which rapidly disproportionates without stabilizing ligands.

  • Incubation: Protect the tube from light and incubate at room temperature for 1–2 hours on a slow rotator.

  • Final Purification: Purify the final conjugate using Size-Exclusion Chromatography (SEC) to remove the copper catalyst and unreacted payload.

Quantitative Data & Optimization Parameters

The following table summarizes the optimized stoichiometric ratios required for a successful CuAAC reaction on biomolecules, minimizing target degradation while maximizing triazole yield.

ParameterRecommended Concentration / RatioMechanistic Purpose
Azide-Tagged Biomolecule 10 – 100 µMSubstrate base for the click reaction.
Alkyne-Payload 5 – 10x molar excessDrives the bimolecular cycloaddition to completion.
CuSO4​ Catalyst 0.1 – 0.5 mMSource of copper; reduced in situ to the active Cu(I) state.
THPTA Ligand 5x relative to CuStabilizes Cu(I) and protects sensitive biomolecules from ROS.
Sodium Ascorbate 10x relative to CuReducing agent to maintain the Cu(I) oxidation state.

References

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation | nih.gov | 3

  • Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | axispharm.com | 4

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction | rsc.org | 2

  • Synthesis and in Vivo Biological Evaluation of 68Ga-Labeled Carbonic Anhydrase IX Targeting Small Molecules for Positron Emission Tomography | acs.org | 1

Sources

Application

Application Note: 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane in the Development of Neurotransmitter-Responsive MRI Nanosensors

Target Audience: Researchers, materials scientists, and drug development professionals specializing in molecular imaging and biosensor design. Mechanistic Rationale & Chemical Properties As a Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals specializing in molecular imaging and biosensor design.

Mechanistic Rationale & Chemical Properties

As a Senior Application Scientist, I frequently encounter the challenge of designing biosensors that can operate in complex biological fluids without suffering from steric hindrance or non-specific protein fouling. In the realm of magnetic resonance imaging (MRI) nanosensors, the spacer molecule linking the recognition element to the nanoparticle surface is the linchpin of the entire system.

1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane (CAS: 2376383-09-2), commonly referred to as Br-PEG8-CH2CH2Br, is a homobifunctional oligoethylene glycol derivative. Its structural architecture offers three critical advantages for sensor development:

  • Optimal Spacer Length: The 26-atom backbone provides a flexible ~3 nm tether. This precise length allows tethered neurotransmitter analogs to interact freely with engineered binding proteins (e.g., mutant cytochrome P450-BM3h) without steric interference from the bulky Superparamagnetic Iron Oxide Nanoparticle (SPION) surface[1].

  • Anti-Fouling Hydrophilicity: The octaoxa (PEG8) core ensures high water solubility and resists non-specific protein adsorption, which is vital for maintaining high signal-to-noise ratios in biological matrices.

  • Bifunctional Reactivity: The terminal primary bromines are excellent leaving groups for sequential nucleophilic substitution ( SN​2 ) reactions. This allows for asymmetric functionalization—attaching a target analyte analog on one terminus and a surface-anchoring group (like a thiol) on the other[1][2].

When these functionalized SPIONs are mixed with the binding protein, they crosslink into large clusters, dropping the T2​ relaxation time. Upon introduction of the target neurotransmitter (e.g., dopamine or serotonin), competitive binding disrupts the clusters, causing the SPIONs to disperse and the T2​ signal to recover[3].

Workflow Visualization

The following diagram illustrates the causality and logical flow from the raw PEG crosslinker to the functional MRI nanosensor.

G cluster_0 Phase 1: Spacer Functionalization cluster_1 Phase 2: Sensor Assembly & MRI Mechanism N1 1,26-Dibromo-octaoxahexacosane (Br-PEG8-Br) N2 SN2 Addition: Neurotransmitter Analog N1->N2 N3 SN2 Addition: Thiol Anchor (Trt-SH) N2->N3 N4 DA-PEG-SH Ligand N3->N4 N5 SPION Surface Conjugation (Thiol-Maleimide/Gold) N4->N5 N6 Addition of Binding Protein (e.g., Mutant P450-BM3h) N5->N6 N7 Clustered SPIONs (Low T2 Relaxation Time) N6->N7 N8 Target Analyte Introduction (Competitive Binding) N7->N8 Analyte N9 Dispersed SPIONs (High T2 Relaxation Time) N8->N9

Workflow of 1,26-Dibromo-octaoxahexacosane functionalization and MRI nanosensor mechanism.

Step-by-Step Experimental Protocols

To guarantee scientific integrity, these protocols are designed as self-validating systems. Do not proceed to the next phase without passing the analytical checkpoints.

Protocol A: Asymmetric Functionalization of the PEG Spacer

Objective: Synthesize a Dopamine-PEG-Thiol (DA-PEG-SH) ligand.

  • First Substitution (Analyte Attachment): Dissolve 1,26-dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane (1 eq) in anhydrous tetrahydrofuran (THF). Add N-Boc-dopamine (0.8 eq) and Sodium Hydride (NaH). Stir at 22 °C for 18 h under argon[2]. Causality: Using a sub-stoichiometric amount of the dopamine analog statistically favors mono-substitution, leaving one bromine intact for the next step.

  • Second Substitution (Anchor Attachment): To the reaction mixture, add triphenylmethanethiol (Trt-SH) and additional NaH. Stir in diethyl ether at 22 °C for 18 h[2]. Causality: The bulky trityl (Trt) group protects the newly formed thiol from premature oxidation into disulfide dimers.

  • Deprotection: Remove the Boc and Trt protecting groups by treating the intermediate with Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 3 h at 22 °C[2].

  • Purification: Purify the final DA-PEG-SH ligand using semi-preparative Reversed-Phase HPLC (Vydac C18 column, 10 µm, 10 × 250 mm) with a gradient of 5% to 95% acetonitrile in 0.1% TFA/water[1].

Validation Checkpoint A: Confirm the product mass via ESI-HRMS. You must observe the correct [M+H]+ or [M+NH4​]+ peak for the DA-PEG-SH ligand before proceeding to nanoparticle conjugation[1].

Protocol B: Assembly of Neurotransmitter-Responsive SPIONs

Objective: Conjugate the ligand to SPIONs and validate clustering.

  • Conjugation: Mix freshly prepared maleimide-functionalized SPIONs (10–15 nm core diameter) with an excess of the purified DA-PEG-SH ligand in 10 mM HEPES buffer (pH 7.4, 150 mM NaCl). Incubate overnight at room temperature[2].

  • Purification: Remove unbound ligand by washing the nanoparticles four times using 100K MWCO Amicon Ultra centrifugal filters at 14,000g for 3 min[2]. Causality: The 100 kDa cutoff ensures the ~600 Da free ligand is discarded while the heavy SPIONs are retained.

  • Sensor Assembly: Mix the functionalized SPIONs (1 mM Fe) with the engineered binding protein (e.g., mutant P450-BM3h) in a 1:1 volumetric ratio[2].

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Validation Checkpoint B: Perform Dynamic Light Scattering (DLS). The hydrodynamic diameter ( Dh​ ) must shift dramatically (e.g., from ~25 nm to >150 nm), confirming that the protein has successfully crosslinked the SPIONs into clusters.

Protocol C: In Vitro MRI T2​ Relaxation Assay

Objective: Quantify the sensor's response to the target neurotransmitter.

  • Sample Arraying: Array the clustered SPION samples into bisected 384-well microtiter plates. Include control wells containing only dispersed SPIONs and wells spiked with varying concentrations of the target analyte (e.g., 0 to 200 µM dopamine)[1][2].

  • Imaging Acquisition: Image the plate using a 7 T Bruker Biospec MRI scanner equipped with a volume transceiver coil[1].

  • Pulse Sequence: Execute a multislice multiecho (MSME) sequence to obtain T2​ -weighted images.

    • Parameters: Matrix size = 256 × 256, FOV = 5 cm × 5 cm, Slice thickness = 2 mm, Repetition Time (TR) = 2000 ms, Echo Spacing/TE = 8 ms, Number of echoes = 30[1][2].

  • Data Analysis: Extract T2​ relaxation time values by applying exponential fitting to the MRI signal intensities as a function of echo time[1].

Validation Checkpoint C: The T2​ relaxation time should increase proportionally with the analyte concentration, reflecting the unclustering of the SPIONs.

Quantitative Data Presentation

The efficacy of the 1,26-Dibromo-octaoxahexacosane-derived sensor is validated by correlating the physical state of the nanoparticles (measured by DLS) with their magnetic properties (measured by MRI).

Table 1: Representative Physical and Magnetic States of the MRI Nanosensor

Sensor StateTarget Analyte ConcentrationHydrodynamic Diameter ( Dh​ )Relative T2​ Relaxation TimeMechanistic Status
Dispersed (Ligand-SPION only)0 µM~25 nmBaseline (100%)No binding protein present; SPIONs are freely tumbling.
Clustered (+ Binding Protein)0 µM>150 nmDecreased (~80%)Protein crosslinks DA-PEG-SPIONs; restricted water diffusion lowers T2​ .
Unclustered (+ Target Analyte)100 µM~35 nmRecovered (~95-100%)Analyte outcompetes the tethered ligand; clusters dissolve.

Note: Relaxivity changes of up to 20% are typical for these semisynthetic magnetic particle sensors, providing sufficient contrast for nanomolar-level detection[3].

References

  • Br-PEG8-CH2CH2Br | 2376383-09-2 | Tokyo Chemical Industry Co., Ltd.(APAC). TCI Chemicals. Available at:

  • [1] Neurotransmitter-responsive nanosensors for magnetic resonance imaging (Main Text/Methods). Amazon S3 / MIT Supplemental Data. Available at:

  • [3] Emerging therapies for a: Neurotransmitter-sensitive contrast agents for magnetic resonance imaging. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Available at:

  • [2] Neurotransmitter-responsive nanosensors for magnetic resonance imaging (Supplemental Information). Amazon S3. Available at:

Sources

Method

Application Notes and Protocols: The Versatility of α,ω-Dibromo Poly(ethylene glycol) in Modern Polymer Chemistry

Introduction: The Strategic Importance of Dibromo-PEG Poly(ethylene glycol) (PEG) is a cornerstone of biomedical and pharmaceutical science, prized for its biocompatibility, hydrophilicity, and low immunogenicity.[1][] W...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Dibromo-PEG

Poly(ethylene glycol) (PEG) is a cornerstone of biomedical and pharmaceutical science, prized for its biocompatibility, hydrophilicity, and low immunogenicity.[1][] While standard PEG is relatively inert, the introduction of reactive terminal groups transforms it into a powerful macromolecular building block. α,ω-Dibromo Poly(ethylene glycol) (Dibromo-PEG) is a prime example of such a functionalized polymer.[3] This homobifunctional molecule, featuring a bromine atom at each terminus of the flexible PEG chain, serves as a highly versatile precursor in polymer synthesis.[3][4]

The bromine atoms are excellent leaving groups, making them susceptible to nucleophilic substitution, and more importantly, they act as ideal initiating sites for Atom Transfer Radical Polymerization (ATRP).[3][5][6] This dual reactivity allows chemists to construct a diverse array of advanced polymer architectures, including well-defined block copolymers, crosslinked hydrogel networks, and complex star polymers. This guide provides an in-depth exploration of the primary applications of dibromo-PEG, complete with detailed protocols and the scientific rationale behind the methodologies.

Application: Macroinitiator for Atom Transfer Radical Polymerization (ATRP)

The most prominent application of dibromo-PEG is its use as a bifunctional macroinitiator for ATRP.[3][6][7] ATRP is a robust controlled radical polymerization (CRP) technique that enables the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures.[8][9][10]

Causality and Mechanism: In ATRP, a transition metal complex (commonly copper-based) reversibly activates and deactivates the polymer chain ends.[8][11] The dibromo-PEG acts as the initiator; the terminal carbon-bromine bonds are homolytically cleaved by a lower oxidation state metal complex (e.g., Cu(I)/Ligand), generating a radical on the PEG chain end and the higher oxidation state metal complex (e.g., X-Cu(II)/Ligand).[9] This radical then propagates by adding monomer units. Crucially, the deactivator (X-Cu(II)/Ligand) can reversibly terminate the growing chain, placing the system in a dynamic equilibrium that heavily favors the dormant (halogen-capped) species.[8][9] This keeps the active radical concentration extremely low, drastically suppressing irreversible termination reactions and allowing chains to grow simultaneously and uniformly from both ends of the PEG macroinitiator. The result is a symmetrical ABA triblock copolymer, where 'A' represents the newly polymerized block and 'B' is the central PEG block.

ATRP_Mechanism cluster_activation cluster_propagation cluster_deactivation Initiator Br-PEG-Br (Macroinitiator) ActiveChain •M-PEG-M• (Propagating Radical) Initiator->ActiveChain k_act Monomer Monomer (M) Catalyst Cu(I) / Ligand (Activator) Deactivator Br-Cu(II) / Ligand (Deactivator) DormantChain Br-M-PEG-M-Br (Dormant Species) ActiveChain:n->ActiveChain:n ActiveChain->DormantChain k_deact DormantChain->ActiveChain k_act Triblock ABA Triblock Copolymer DormantChain->Triblock Purification

Caption: ATRP workflow for ABA triblock copolymer synthesis.

Experimental Protocol 1: Synthesis of a pH-Responsive Triblock Copolymer (PDEAEMA-b-PEG-b-PDEAEMA)

This protocol details the synthesis of a well-defined amphiphilic triblock copolymer using dibromo-PEG as a macroinitiator for the polymerization of 2-(diethylamino)ethyl methacrylate (DEAEMA), a pH-responsive monomer.[12]

Materials & Equipment:

  • α,ω-Dibromo Poly(ethylene glycol) (Br-PEG-Br, Mn = 4,000 g/mol )

  • 2-(Diethylamino)ethyl methacrylate (DEAEMA), inhibitor removed via basic alumina column

  • Copper(I) bromide (CuBr, 99.99%)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anhydrous Anisole

  • Methanol, Dichloromethane (DCM), Hexanes (ACS grade)

  • Basic alumina, neutral alumina

  • Schlenk flask, rubber septa, syringes, magnetic stir bar

  • Inert atmosphere line (Nitrogen or Argon), vacuum pump, oil bath

Procedure:

  • Reaction Setup: A 50 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under vacuum. The flask is backfilled with inert gas.

  • Reagent Addition: Add Dibromo-PEG (0.4 g, 0.1 mmol) and CuBr (28.7 mg, 0.2 mmol) to the flask. Seal the flask with a rubber septum and purge with inert gas for 15 minutes.

  • Solution Preparation: In a separate vial, add purified DEAEMA (1.85 g, 10 mmol) and PMDETA (41.6 µL, 0.2 mmol) to anhydrous anisole (5 mL). Bubble inert gas through this solution for 20 minutes to deoxygenate.

  • Initiation: Transfer the deoxygenated monomer/ligand solution to the Schlenk flask containing the macroinitiator and catalyst via a degassed syringe.

  • Degassing: Subject the entire reaction mixture to three freeze-pump-thaw cycles to ensure the complete removal of dissolved oxygen.

    • Rationale: Oxygen is a radical scavenger that can terminate the polymerization, leading to poor control over molecular weight and high polydispersity. Freeze-pump-thaw is a rigorous method for removing it.

  • Polymerization: After the final thaw cycle, backfill the flask with inert gas and place it in a preheated oil bath at 70 °C. Stir the reaction for the target duration (e.g., 6 hours). The solution will become more viscous as the polymerization proceeds.

  • Termination & Purification:

    • To stop the reaction, cool the flask in an ice bath and open it to the air. Dilute the mixture with 10 mL of DCM.

    • Pass the solution through a short column of neutral alumina to remove the copper catalyst. The copper complex will adsorb to the alumina, which turns blue/green.

    • Rationale: Catalyst removal is critical for biomedical applications and to prevent degradation of the polymer.

    • Concentrate the filtrate using a rotary evaporator.

    • Precipitate the polymer by adding the concentrated solution dropwise into a large volume of cold hexanes (a non-solvent for the polymer) while stirring vigorously.

    • Collect the white polymer precipitate by filtration and dry it under vacuum at room temperature overnight.

Characterization:

  • ¹H NMR: Confirm the structure by identifying characteristic peaks for both the PEG block (approx. 3.6 ppm) and the PDEAEMA blocks (e.g., signals for the diethyl and ethyl methacrylate groups). Calculate monomer conversion by comparing the integration of monomer vinyl peaks to polymer peaks.

  • Gel Permeation Chromatography (GPC/SEC): Determine the molecular weight (Mn), molecular weight distribution (Mw/Mn or PDI), and confirm successful chain extension. A successful reaction will show a clear shift to a higher molecular weight compared to the starting dibromo-PEG macroinitiator, with a low PDI value (typically < 1.3).

PropertyDibromo-PEG (Initiator)PDEAEMA-b-PEG-b-PDEAEMA (Product)
Mn (Theoretical) 4,000 g/mol 22,500 g/mol (for 90% conversion)
Mn (GPC) ~4,000 g/mol ~20,000 - 24,000 g/mol
PDI (GPC) ~1.1< 1.3

Application: Precursor for Hydrogel Synthesis

Dibromo-PEG is an effective precursor for creating biocompatible hydrogels, which are widely used in tissue engineering and drug delivery.[13][14][15] The terminal bromines can be used directly in crosslinking reactions or converted to other functional groups for more specific chemistries.

Causality and Mechanism: The primary route involves nucleophilic substitution. The electrophilic carbon atoms adjacent to the bromine atoms are readily attacked by nucleophiles. By using a crosslinker with at least three nucleophilic groups (e.g., a tri-amine or tri-thiol), a three-dimensional polymer network can be formed. Alternatively, the bromine end-groups can be converted to azides (via reaction with sodium azide), creating an azido-terminated PEG. This intermediate can then participate in highly efficient "click chemistry" reactions, such as copper-catalyzed or strain-promoted azide-alkyne cycloadditions, with multi-alkyne crosslinkers to form stable hydrogels.[16][17]

Hydrogel_Formation cluster_reactants DibromoPEG Br-PEG-Br Hydrogel Crosslinked Hydrogel Network DibromoPEG->Hydrogel Nucleophilic Substitution Triamine Multi-arm Amine (Crosslinker) Triamine->Hydrogel

Caption: Hydrogel formation via nucleophilic substitution.

Experimental Protocol 2: Formation of a PEG Hydrogel via Nucleophilic Substitution

This protocol describes a straightforward method for forming a hydrogel by crosslinking dibromo-PEG with a multi-functional amine.

Materials & Equipment:

  • α,ω-Dibromo Poly(ethylene glycol) (Br-PEG-Br, Mn = 3,400 g/mol )

  • Tris(2-aminoethyl)amine (TREN)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Small glass vials, magnetic stir plate, dialysis tubing (MWCO 1 kDa)

Procedure:

  • Precursor Solution A: Dissolve Dibromo-PEG (340 mg, 0.1 mmol) in 1.0 mL of anhydrous DMF in a glass vial.

  • Precursor Solution B: Dissolve TREN (9.75 mg, 0.067 mmol) in 1.0 mL of anhydrous DMF in a separate glass vial.

    • Rationale: The stoichiometry is set to a 2:3 molar ratio of TREN to Dibromo-PEG. Since TREN has three amine groups and Dibromo-PEG has two bromine groups, this ratio ensures that each amine can potentially react with a bromine, leading to a highly crosslinked network.

  • Gelation: Vigorously mix Solution A and Solution B in a new vial. Continue stirring at room temperature. Gelation should occur within 1-4 hours, observed by the solution no longer flowing when the vial is inverted.

  • Solvent Exchange and Swelling:

    • Once a stable gel has formed, carefully add 5 mL of PBS (pH 7.4) on top of the gel.

    • Allow the gel to soak for 24 hours to exchange the DMF solvent for the aqueous buffer. Replace the PBS buffer 3-4 times during this period to ensure complete exchange.

    • The hydrogel will swell to its equilibrium state in the aqueous environment.

  • Purification (Optional but Recommended): For applications requiring high purity, the gel can be placed in dialysis tubing against a large volume of PBS to remove any unreacted precursors and DMF.

Characterization:

  • Swelling Ratio (Q): Measure the mass of the swollen hydrogel (M_s) and the mass of the hydrogel after lyophilization (freeze-drying) to determine its dry mass (M_d). The swelling ratio is calculated as Q = M_s / M_d. This provides insight into the crosslink density.

  • Rheology: Use a rheometer to measure the storage modulus (G') and loss modulus (G''). For a stable gel, G' should be significantly larger than G'' and independent of frequency.

Application: Synthesis of Star Polymers

Dibromo-PEG can be utilized in the "arm-first" approach to synthesize star polymers. In this method, the linear dibromo-PEG chains act as the "arms," which are then attached to a multifunctional core molecule.[18][19]

Causality and Mechanism: This synthesis strategy again relies on nucleophilic substitution. The dibromo-PEG arms are reacted with a small molecule core that possesses multiple nucleophilic sites (e.g., a poly-amine or poly-thiol). The efficiency of this coupling reaction is critical to forming well-defined star polymers with a precise number of arms.[18] An alternative and highly efficient method is to first convert the dibromo-PEG to diazido-PEG, which can then be "clicked" onto a core molecule functionalized with multiple alkyne groups, affording a star polymer via a highly specific coupling reaction.[20]

Star_Polymer_Synthesis DibromoPEG Br-PEG-Br (Polymer Arm) StarPolymer 4-Arm Star Polymer DibromoPEG->StarPolymer Coupling Reaction Core Multifunctional Core (e.g., Tetra-thiol) Core->StarPolymer

Caption: "Arm-first" synthesis of a star polymer.

Experimental Protocol 3: Synthesis of a 4-Arm Star Polymer via Thiol-Bromo Coupling

This protocol describes the synthesis of a 4-arm star polymer by reacting dibromo-PEG with a tetra-thiol core.

Materials & Equipment:

  • α,ω-Dibromo Poly(ethylene glycol) (Br-PEG-Br, Mn = 2,000 g/mol )

  • Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), Diethyl ether

  • Dialysis tubing (MWCO 5 kDa)

Procedure:

  • Reaction Setup: To a dried round-bottom flask under an inert atmosphere, add PETMP (24.4 mg, 0.05 mmol) and anhydrous K₂CO₃ (110.6 mg, 0.8 mmol).

  • Reagent Addition: Add Dibromo-PEG (400 mg, 0.2 mmol) dissolved in 10 mL of anhydrous DMF.

    • Rationale: A slight excess of dibromo-PEG is used to ensure all thiol groups on the core react. K₂CO₃ acts as a base to deprotonate the thiol groups, forming the more nucleophilic thiolate anions required for the reaction with the alkyl bromide.

  • Reaction: Stir the mixture at 60 °C for 48 hours under an inert atmosphere.

  • Work-up:

    • Cool the reaction to room temperature and filter to remove the K₂CO₃ salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the crude product in a minimal amount of DCM and precipitate it into a large volume of cold diethyl ether.

  • Purification:

    • Redissolve the precipitated polymer in deionized water.

    • Transfer the aqueous solution to a dialysis membrane (MWCO 5 kDa) and dialyze against deionized water for 48 hours, changing the water every 8-12 hours. This removes unreacted linear PEG chains and salts.

    • Lyophilize the purified solution to obtain the final star polymer as a white, fluffy solid.

Characterization:

  • GPC/SEC: The primary method for confirming star polymer formation. The GPC trace of the purified product should show a peak at a higher molecular weight (approximately 4x that of the arm) and a significantly smaller hydrodynamic volume (earlier elution time for the same molecular weight) compared to a linear polymer of equivalent mass. Unreacted linear PEG arms should be absent after purification.

  • ¹H NMR: Confirm the disappearance of the proton signal adjacent to the bromine (~3.8 ppm) and the appearance of new signals corresponding to the thioether linkage formed.

References

  • Matyjaszewski, K., & Spanswick, J. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337-377.
  • Mishra, S., & Hubbell, J. A. (2016). Star Polymers. Chemical Reviews, 116(14), 7896-7958.
  • Wallace, C. S., & Becker, M. L. (2011). Strain-Promoted Crosslinking of PEG-based Hydrogels via Copper-Free Cycloaddition. Biomacromolecules, 12(8), 3136-3141.
  • Li, M., & Ma, Y. (2017). Block Copolymers: Synthesis, Self-Assembly, and Applications. Polymers, 9(10), 494. [Link]

  • Goodrich, C. P., et al. (2018). Synthesis and 3D Printing of PEG-Poly(propylene fumarate) Diblock and Triblock Copolymer Hydrogels. Biomacromolecules, 19(8), 3469-3479. [Link]

  • Phelps, E. A., et al. (2012). Bioactive Hydrogels Made from Step-Growth Derived PEG-Peptide Macromers. Biomacromolecules, 13(2), 489-499. [Link]

  • Wallace, C. S., & Becker, M. L. (2011). Strain-Promoted Cross-Linking of PEG-Based Hydrogels via Copper-Free Cycloaddition. ResearchGate. [Link]

  • Fliervoet, L. A. L., et al. (2017). Heterofunctional Poly(ethylene glycol) (PEG) Macroinitiator Enabling Controlled Synthesis of ABC Triblock Copolymers. Macromolecules, 50(22), 8824-8833. [Link]

  • Rana, S., et al. (2023). The Role of Stabilizing Copolymer in Determining the Physicochemical Properties of Conjugated Polymer Nanoparticles and Their Nanomedical Applications. Polymers, 15(9), 2187. [Link]

  • AxisPharm (n.d.). Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide. AxisPharm Product Page. [Link]

  • Adjei, R. A. (2021). Synthesis of Polyethylene Glycol-Based Hydrogels and Silver/Gold Nanostructures for Biomedical Applications. ScholarWorks@UARK. [Link]

  • Zapsas, G., & Hadjichristidis, N. (2021). Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems. Polymers, 13(16), 2736. [Link]

  • Pradhan, N., & Singh, R. P. (2002). Poly(ethylene glycol) block copolymers by redox process: Kinetics, synthesis and characterization. European Polymer Journal, 38(7), 1361-1368. [Link]

  • Fliervoet, L. A. L., et al. (2017). Heterofunctional Poly(ethylene glycol) (PEG) Macroinitiator Enabling Controlled Synthesis of ABC Triblock Copolymers. Request PDF on ResearchGate. [Link]

  • Liu, Y., et al. (1998). Preparation of polystyrene–poly(ethylene glycol) diblock copolymer by 'living' free radical polymerisation. Polymer, 39(25), 6611-6615. [Link]

  • Bentley, M. D., & Kozlowski, A. (2009). Process for purification of water soluble polymers.
  • Matyjaszewski Polymer Group (n.d.). Star Copolymers. Carnegie Mellon University. [Link]

  • De, P., & Faust, R. (2021). Block Copolymer Synthesis by the Combination of Living Cationic Polymerization and Other Polymerization Methods. Frontiers in Chemistry, 9, 688640. [Link]

  • Drockenmuller, J., & Matyjaszewski, K. (2021). Polyethylene-poly(methyl acrylate) Block Copolymers from PACE-SARA ATRP: Utilizing Polyolefin Active Ester Exchange-Based Macroinitiators in Atom Transfer Radical Polymerization. ACS Macro Letters, 10(12), 1521-1527. [Link]

  • L-Issa, Y., et al. (2008). Synthesis and Characterization of Star Poly(ε-caprolactone)-b-Poly(ethylene glycol) and Poly(l-lactide)-b-Poly(ethylene glycol) Copolymers: Evaluation as Drug Delivery Carriers. Journal of Pharmaceutical Sciences, 97(11), 4847-4861. [Link]

  • Bentley, M. D., & Kozlowski, A. (2010). Process for purification of water soluble polymers.
  • Jain, S. L., et al. (2012). Complexation of KBr3 with Poly (Ethylene Glycol): Efficient Bromination of Aromatics Under Solvent-less Conditions. Organic and Medicinal Chemistry Letters, 2, 30. [Link]

  • Gao, H., & Matyjaszewski, K. (2006). Synthesis of Star Polymers by a Combination of ATRP and the “Click” Coupling Method. Macromolecules, 39(15), 4960-4965. [Link]

  • Interchim (n.d.). PEGylation reagents (linkers, crosslinkers and labels). Interchim. [Link]

  • Labinsights (2023). Atom Transfer Radical Polymerization (ATRP). Labinsights.net. [Link]

  • Arnold, A., et al. (2007). Synthesis of Star Polymers of Styrene and Alkyl (Meth)acrylates from a Porphyrin Initiator Core via ATRP. Macromolecules, 40(22), 7939-7947. [Link]

  • Matyjaszewski, K. (2020). Atom Transfer Radical Polymerization (ATRP): Principles and Practice. Advances in Polymer Science, 285, 1-64. [Link]

  • Patsnap (2026). Polyethylene Glycol Molecular Weight: Impact on Drug Release. Patsnap Eureka. [Link]

  • Malmström, E., & Hult, A. (2001). Atom transfer radical polymerization from multifunctional substrates. Diva-Portal.org. [Link]

  • BOC Sciences (2022). PEG for Drugs and Drug Delivery Systems. YouTube. [Link]

  • Singh, Y., et al. (2019). Block copolymers in Alzheimer's disease therapy: A perceptive to revolutionize biomaterials. International Journal of Pharmaceutics, 559, 139-151. [Link]

  • Pratt, L., et al. (1995). Polyimide-polyethylene glycol block copolymers: synthesis, characterization, and initial evaluation as a biomaterial. Journal of Polymer Science Part A: Polymer Chemistry, 33(7), 1145-1153. [Link]

  • Chebil, M. S., et al. (2024). Adsorption and Structuration of PEG Thin Films: Influence of the Substrate Chemistry. Polymers, 16(9), 1221. [Link]

  • Wirth, D. M., et al. (2021). Photochemical Chain Scissions Enhance Polyethylene Glycol Biodegradability: from Probabilistic Modeling to Experimental Demonstration. Environmental Science & Technology, 55(13), 8970-8980. [Link]

  • Corrigan, N., & Matyjaszewski, K. (2022). Atom Transfer Radical Polymerization: A Mechanistic Perspective. Journal of the American Chemical Society, 144(31), 13951-13975. [Link]

  • BOC Sciences (2025). PEG Applications Explained: A Practical Guide for Drug Development. YouTube. [Link]

  • 3ASenrise (n.d.). Bromo PEG. 3ASenrise Product Page. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane

Welcome to the technical resource for the synthesis of 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane. This guide is designed for researchers and drug development professionals to provide in-depth solutions and foun...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical resource for the synthesis of 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane. This guide is designed for researchers and drug development professionals to provide in-depth solutions and foundational knowledge for optimizing this synthesis. We will move beyond simple protocols to explore the chemical principles that govern reaction success, enabling you to troubleshoot effectively and improve yields.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for preparing 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane?

The most robust and widely adopted method is a two-step synthesis starting from the corresponding diol, octaethylene glycol (HO-(CH₂CH₂O)₈-H). The process involves:

  • Activation of Terminal Hydroxyls: The hydroxyl end-groups are converted into a better leaving group, typically a tosylate (-OTs) or a mesylate (-OMs). This is achieved by reacting the diol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine.

  • Nucleophilic Substitution: The resulting di-tosylated or di-mesylated intermediate is then reacted with an excess of a bromide salt, such as lithium bromide (LiBr) or sodium bromide (NaBr), in a polar aprotic solvent like acetone or dimethylformamide (DMF). This is a classic SN2 reaction where the bromide ion displaces the tosylate or mesylate group.[1][2]

Q2: Why is the two-step process via a tosylate/mesylate intermediate preferred over direct bromination with reagents like PBr₃ or HBr?

While direct bromination appears more atom-economical, it presents significant challenges with long-chain poly(ethylene glycol) (PEG) derivatives.

  • Harsh Conditions & Chain Cleavage: Reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) require acidic and often high-temperature conditions. The ether linkages in the PEG backbone are susceptible to acid-catalyzed cleavage, leading to a mixture of shorter-chain byproducts and a significant reduction in the yield of the desired product.

  • Side Reactions: These harsh reagents can promote other side reactions, complicating the purification process.

  • Control and Purity: The two-step method offers superior control. The activation step is generally high-yielding, and the subsequent SN2 substitution is a milder, more specific reaction that preserves the integrity of the polyether backbone, resulting in a purer final product.[3]

Q3: How critical is the purity of the starting octaethylene glycol?

Extremely critical. The primary contaminant in commercial PEG diols is a distribution of different chain lengths (e.g., hepta- and nonaethylene glycol).[4] Synthesizing a monodisperse product is impossible if the starting material is polydisperse. Using a high-purity, monodisperse octaethylene glycol is essential for obtaining a clean product and simplifies downstream purification and characterization significantly.

Q4: What are the primary safety considerations for this synthesis?

  • Pyridine/Triethylamine: These bases are toxic, flammable, and have strong, unpleasant odors. Always handle them in a well-ventilated fume hood.

  • Sulfonyl Chlorides (TsCl, MsCl): These are lachrymators and are highly reactive with water (including atmospheric moisture), releasing corrosive acids (HCl and the corresponding sulfonic acid). Store them under inert gas and handle them with caution.

  • Solvents: Use of solvents like dichloromethane, THF, and DMF requires appropriate engineering controls (fume hood) and personal protective equipment (gloves, safety glasses).

  • Sodium Hydride (if used): If an alternative protocol using a strong base like NaH is considered for deprotonation, be aware that it is a highly flammable solid that reacts violently with water.[5]

Troubleshooting Guide: Common Issues & Solutions

Low yields and purification difficulties are the most common hurdles in this synthesis. The following guide addresses specific problems you may encounter.

Problem 1: Consistently Low Yield of the Final Dibromo Product

A low yield can originate from inefficiencies in either the activation or the substitution step. A systematic approach is key to diagnosis.

cluster_step1 Step 1: Activation Issues cluster_step2 Step 2: Substitution Issues start Low Final Yield check_sm Analyze crude reaction mixture from Step 1 (Activation) by TLC/LC-MS start->check_sm sm_consumed Is starting diol fully consumed? check_sm->sm_consumed no_sm NO: Incomplete Activation sm_consumed->no_sm No yes_sm YES: Inefficient Substitution sm_consumed->yes_sm Yes cause1a Cause: Insufficient activating agent (TsCl/MsCl) or base no_sm->cause1a cause1b Cause: Presence of water in reaction no_sm->cause1b cause1c Cause: Reaction temperature too low no_sm->cause1c sol1a Solution: Use a slight excess (1.05-1.1 eq per -OH). Ensure accurate measurement of diol. cause1a->sol1a sol1b Solution: Use anhydrous solvents and reagents. Dry glassware thoroughly. cause1b->sol1b sol1c Solution: Run reaction at 0°C to RT. Monitor via TLC. cause1c->sol1c cause2a Cause: Insufficient bromide salt yes_sm->cause2a cause2b Cause: Poor leaving group displacement yes_sm->cause2b cause2c Cause: Inappropriate solvent yes_sm->cause2c cause2d Cause: Side reactions (elimination) yes_sm->cause2d sol2a Solution: Use a large excess of LiBr or NaBr (e.g., 5-10 eq) to drive equilibrium. cause2a->sol2a sol2b Solution: Increase reaction temperature (reflux). Ensure adequate reaction time (monitor by TLC). cause2b->sol2b sol2c Solution: Use polar aprotic solvents (Acetone, DMF) that solubilize the salt and promote SN2. cause2c->sol2c sol2d Solution: Typically minor, but avoid overly harsh bases or excessively high temperatures. cause2d->sol2d diol Octaethylene Glycol ditosylate Intermediate Ditosylate diol->ditosylate Step 1: Activation (TsCl, Pyridine, DCM, 0°C -> RT) dibromide Final Dibromide Product ditosylate->dibromide Step 2: Substitution (LiBr, Acetone, Reflux)

Sources

Optimization

Technical Support Center: Purification of 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane Reaction Products

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane. This long-chain, bifunctional polyethylene glycol (PEG) derivative is a valuable building block in various applications, including the development of antibody-drug conjugates (ADCs) and PROTACs, due to its ability to act as a hydrophilic linker.[1][2] The synthesis, typically a Williamson ether synthesis, can present challenges in purification due to the formation of closely related byproducts.[3][4] This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the purification of the reaction products, ensuring the attainment of high-purity material essential for downstream applications.

Troubleshooting and FAQs

Q1: My crude reaction mixture shows multiple spots on TLC, all with similar Rf values. How can I improve separation?

A1: This is a common challenge when dealing with long-chain PEG derivatives. The byproducts often have polarities very similar to the desired product. Here are several strategies to enhance separation:

  • Optimize Your TLC System:

    • Solvent System Modification: Experiment with ternary (three-component) solvent systems. For instance, instead of a simple hexane/ethyl acetate mixture, try adding a small percentage of a more polar solvent like methanol or a less polar one like dichloromethane. This can subtly alter the interactions with the silica plate and improve resolution.

    • Multiple Developments: Run the TLC plate multiple times in the same solvent system. After each development, dry the plate completely before placing it back in the chamber. This technique can effectively increase the "length" of the column and improve the separation of spots with close Rf values.

  • Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (basic or neutral). The different surface chemistry of alumina can lead to altered retention of your product and byproducts.

  • Column Chromatography Technique:

    • Gradient Elution: A step or linear gradient elution during column chromatography is highly recommended. Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to separate your target compound from closely related byproducts.

    • Dry Loading: Adsorbing your crude product onto a small amount of silica gel and then loading it onto the column (dry loading) can often lead to sharper bands and better separation compared to wet loading in a solvent.

Q2: I'm performing a column chromatography purification, but my product is eluting very slowly or not at all. What could be the cause?

A2: Poor elution from a silica gel column is typically due to the high polarity of your compound or interactions with the stationary phase.

  • Increase Solvent Polarity: The most straightforward solution is to gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If that is insufficient, consider adding a small amount of a more polar solvent like methanol to your mobile phase.

  • Check for Acidity: Silica gel is slightly acidic and can strongly adsorb basic functionalities. While 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane is neutral, residual basic reagents from the synthesis could be interacting with the silica. You can try neutralizing the crude mixture with a mild acid wash before chromatography or use a different stationary phase like neutral alumina.

  • "Dewetting" in Reversed-Phase: If you are attempting reversed-phase chromatography with a highly aqueous mobile phase, the stationary phase can "dewet," leading to a loss of retention and erratic elution. Ensure your mobile phase contains a sufficient amount of organic solvent to prevent this.

Q3: After purification, my NMR spectrum shows the presence of a significant amount of a mono-brominated species. How can I remove this?

A3: The mono-brominated byproduct, 1-bromo-26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacosane, is a common impurity resulting from incomplete reaction. Its polarity is very close to the desired dibromo product, making separation by standard silica gel chromatography challenging.

  • Liquid-Liquid Extraction: A liquid-liquid extraction can be surprisingly effective. The mono-bromo species, having a free hydroxyl group, will be more soluble in an aqueous phase than the dibromo product. You can dissolve the crude mixture in an organic solvent like dichloromethane and wash it with a brine solution. This may selectively remove a portion of the more water-soluble mono-bromo impurity. A patented method for purifying similar polyoxyalkylene glycol diethers involves extraction with an aqueous alkali solution to remove the monoether.[5]

  • Preparative HPLC: For the highest purity, preparative High-Performance Liquid Chromatography (HPLC) is the most effective method. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient can provide excellent separation of the dibromo and mono-bromo species.[6]

  • Reaction Stoichiometry: Prevention is often the best cure. Ensure you are using a sufficient excess of the brominating agent during the synthesis to drive the reaction to completion and minimize the formation of the mono-substituted product.

Q4: I am concerned about the stability of the bromo groups during purification and storage. What precautions should I take?

A4: The bromo groups in your compound are susceptible to nucleophilic substitution, especially under certain conditions.[7]

  • pH Control: Avoid basic conditions during workup and purification. The bromo group can undergo hydrolysis to an alcohol, and this is accelerated at higher pH.[7] Use neutral or slightly acidic aqueous solutions for extractions.

  • Avoid Nucleophilic Solvents and Reagents: Be mindful of the solvents you use. While alcohols like methanol can be used in small amounts as part of a mobile phase for chromatography, prolonged exposure, especially at elevated temperatures, could lead to substitution. Avoid using amine-based buffers or reagents during workup if possible.[7]

  • Storage: For long-term storage, it is best to keep the purified product as a solid at low temperatures (e.g., -20°C) under an inert atmosphere (argon or nitrogen) to protect it from moisture and air.[7] If you need to store it in solution, use an anhydrous, non-nucleophilic solvent and store it at low temperatures.[7]

Experimental Protocol: Column Chromatography Purification

This protocol provides a general guideline for the purification of 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane from a typical Williamson ether synthesis reaction mixture.

1. Preparation of the Crude Sample for Loading: a. After the reaction workup (e.g., quenching, extraction, and drying), concentrate the organic phase under reduced pressure to obtain the crude product as an oil or waxy solid. b. For dry loading, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). c. Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution. d. Remove the solvent under reduced pressure until a free-flowing powder is obtained.

2. Column Packing: a. Select an appropriate size column based on the amount of crude material (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight). b. Pack the column with silica gel (230-400 mesh) using a slurry method with the initial, least polar eluent (e.g., 100% hexane or a hexane/ethyl acetate mixture).

3. Loading and Elution: a. Carefully add the prepared dry-loaded sample to the top of the packed column. b. Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition. c. Begin elution with the initial, low-polarity solvent system. d. Gradually increase the polarity of the eluent (gradient elution). A suggested gradient could be from 100% hexane to a 1:1 mixture of hexane/ethyl acetate, followed by a further increase in ethyl acetate concentration. e. Collect fractions and monitor them by TLC.

4. Product Isolation: a. Combine the fractions containing the pure product (as determined by TLC). b. Remove the solvent under reduced pressure to yield the purified 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane.

Quantitative Data Summary
ParameterTypical ValueNotes
Typical Yield (after purification) 60-80%Highly dependent on the reaction scale and success of the purification.
Purity (by HPLC) >95%Achievable with careful column chromatography or preparative HPLC.
TLC Rf Value ~0.4 - 0.6In a 1:1 Hexane:Ethyl Acetate solvent system (this can vary).
Appearance Colorless to pale yellow oil or waxy solid

Purification Workflow Diagram

Purification_Workflow cluster_reaction Reaction & Workup cluster_purification Purification cluster_analysis Analysis & Storage Crude_Mixture Crude Reaction Mixture Column_Chromatography Silica Gel Column Chromatography (Gradient Elution) Crude_Mixture->Column_Chromatography Dry Loading Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Combine_Fractions Combine Pure Fractions Fraction_Collection->Combine_Fractions Identify Pure Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Pure_Product Pure Dibromo Product Solvent_Removal->Pure_Product Characterization Characterization (NMR, MS, HPLC) Pure_Product->Characterization Storage Storage (-20°C, Inert Atmosphere) Characterization->Storage

Caption: Workflow for the purification of 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane.

References

  • ACS Publications. (2025, June 19). Rapid and Scalable Synthesis of Monodisperse Poly(ethylene glycol) Derivatives via KHMDS-Promoted Iterative Exponential Growth and Its Applications | Macromolecules.
  • BenchChem. (n.d.). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • HPLC Troubleshooting Guide. (n.d.).
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
  • ResearchGate. (n.d.). PEGs as free PTCs in Williamson ether syntheses in bases.
  • BenchChem. (n.d.). The Bromo Group in Polyethylene Glycol (PEG) Linkers: A Technical Guide to Reactivity and Application.
  • MedchemExpress. (n.d.). 3,4-Dibromo-Mal-PEG2-amine | PROTAC Linker.
  • Google Patents. (n.d.). Purification of ethers.
  • BenchChem. (n.d.). Issues with the stability of the bromo group in Bromo-PEG5-alcohol.
  • PubMed. (2007, October 15). Preparative purification of polyethylene glycol derivatives with polystyrene-divinylbenzene beads as chromatographic packing.

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Removal of Unreacted Br-PEG8-Br

Welcome to the Technical Support Center for bioconjugation and crosslinking workflows. This guide is specifically engineered for researchers and drug development professionals dealing with the purification of 1,26-Dibrom...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for bioconjugation and crosslinking workflows. This guide is specifically engineered for researchers and drug development professionals dealing with the purification of 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane (commonly known as Br-PEG8-Br).

Because Br-PEG8-Br is a homobifunctional alkylating agent, using it in excess is standard practice to prevent unwanted dimerization of your target molecules. However, removing this excess is notoriously difficult due to its amphiphilic nature. This guide provides field-proven, self-validating methodologies to isolate your target product with high purity.

Section 1: Reagent Profile & Physicochemical Context

To design an effective purification strategy, you must first understand the causality behind the molecule's behavior. The 8 ether oxygens in the PEG backbone provide strong hydrogen-bond accepting capabilities and hydrophilicity, while the terminal bromines add lipophilicity. This dual nature makes standard liquid-liquid extraction inefficient but opens the door for specific chromatographic and scavenging techniques.

Table 1: Physicochemical Properties of Br-PEG8-Br

PropertyValue
Chemical Name 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane
Common Name Br-PEG8-Br / Bromo-PEG8-bromide
CAS Number 2376383-09-2[1]
Molecular Formula C18H36Br2O8[2]
Molecular Weight 540.28 g/mol [1]
Physical State (at RT) Colorless to light yellow clear liquid
Solubility Profile Soluble in DCM, DMF, DMSO, THF, Water, and Diethyl Ether[3]

Section 2: Purification Decision Matrix

Use the following logical workflow to determine the optimal purification strategy based on the molecular weight and polarity of your target product.

G Start Reaction Mixture (Target + Excess Br-PEG8-Br) Decision1 Target Molecule Type? Start->Decision1 SmallMol Small Molecule (< 1000 Da) Decision1->SmallMol Small MacroMol Macromolecule / Peptide (> 3000 Da) Decision1->MacroMol Large Decision2 Rf Difference on Silica? SmallMol->Decision2 Precipitation Cold Ether Precipitation MacroMol->Precipitation Step 1 Chromatography Normal/Reverse Phase Chromatography Decision2->Chromatography ΔRf > 0.2 Scavenger Nucleophilic Scavenger Resin Decision2->Scavenger Co-elution Dialysis Diafiltration / SEC (3-10 kDa MWCO) Precipitation->Dialysis Step 2 (Polishing)

Decision matrix for selecting the optimal Br-PEG8-Br removal strategy based on target properties.

Section 3: Troubleshooting FAQs

Q: My small-molecule target has a similar Rf to Br-PEG8-Br on normal-phase silica. How can I separate them? A: PEG-based dibromides are notorious for streaking on normal-phase silica due to the strong hydrogen-bond accepting capabilities of their 8 ether oxygens interacting with acidic silanol groups. If your target molecule co-elutes, abandon physical separation and use a chemical scavenging approach. By adding a nucleophilic solid-phase resin (such as an aminomethyl polystyrene or ULTRAMINE resin)[4], the excess Br-PEG8-Br is covalently captured via SN2 alkylation. The macroscopic resin is then simply filtered away, leaving your pure product in the filtrate.

Q: I conjugated Br-PEG8-Br to a peptide. What is the most efficient way to remove the unreacted crosslinker? A: For macromolecular conjugates, exploit the size differential. Br-PEG8-Br has a molecular weight of 540.28 Da[1]. If your peptide is >3 kDa, use size-exclusion chromatography (SEC) or diafiltration with a 3 kDa Molecular Weight Cut-Off (MWCO) membrane[5]. The amphiphilic nature of the PEG8 chain ensures it remains highly soluble in aqueous buffers, preventing membrane fouling and allowing it to pass freely into the permeate.

Q: Can I use solvent precipitation to crash out the unreacted PEG dibromide? A: No. Unlike high-molecular-weight PEGs (e.g., PEG2000+), which are highly crystalline solids that precipitate readily in cold diethyl ether or isopropanol, Br-PEG8-Br is a liquid at room temperature and remains highly soluble in cold ether[3]. However, you can use an inverse precipitation strategy: use cold diethyl ether to precipitate your macromolecular target product, leaving the unreacted Br-PEG8-Br dissolved in the ether supernatant.

Section 4: Verified Experimental Protocols

Protocol A: Covalent Scavenging of Excess Br-PEG8-Br (Small Molecule Workflows)

Causality & Mechanism: Polymer-bound primary amines act as solid-phase nucleophiles. They undergo SN2 alkylation with the terminal bromines of Br-PEG8-Br. Because the resin is macroscopic, the resulting resin-bound PEG is physically isolated from the liquid phase.

  • Reaction Quench: Ensure the primary bioconjugation or alkylation reaction is complete via LC-MS.

  • Resin Addition: Add 3 to 5 molar equivalents (relative to the unreacted Br-PEG8-Br) of an amine-functionalized scavenger resin (e.g., Aminomethyl Polystyrene, typical loading 1.0–2.0 mmol/g) directly to the reaction mixture[4].

  • Base Addition: Add 2 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to neutralize the HBr generated during the scavenging alkylation, preventing the acidification of your product.

  • Incubation: Agitate the suspension gently at 40°C for 6–12 hours. Crucial: Use an orbital shaker. Magnetic stir bars will mechanically shear the resin beads, which will clog your filter in the next step.

  • Validation Check (Self-Validating System): Before filtering, spot the supernatant on a TLC plate or run a quick LC-MS. The complete disappearance of the Br-PEG8-Br mass (m/z ~540) confirms successful scavenging. If unreacted dibromide remains, add 1 additional equivalent of resin and incubate for 2 more hours.

  • Isolation: Filter the mixture through a sintered glass funnel (porosity 3 or 4). Wash the resin cake with 3 column volumes of DCM and 1 volume of Methanol to elute any non-covalently trapped product.

  • Concentration: Evaporate the combined filtrates in vacuo to yield the purified product.

Protocol B: Inverse Precipitation and Diafiltration (Macromolecule Workflows)

Causality & Mechanism: This protocol exploits the differential solubility of polar macromolecules (insoluble in non-polar solvents) and Br-PEG8-Br (soluble in ether)[3], followed by a size-exclusion polishing step to remove trace remnants[5].

  • Volume Reduction: Concentrate the aqueous/organic reaction mixture to a minimal volume (< 5 mL) using centrifugal evaporation.

  • Inverse Precipitation: Add the concentrated mixture dropwise into 10 volumes of ice-cold diethyl ether while vortexing vigorously. The PEGylated protein/peptide will precipitate, while the unreacted Br-PEG8-Br remains dissolved in the ether phase.

  • Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C. Carefully decant and discard the ether supernatant containing the dibromide.

  • Washing: Resuspend the pellet in fresh ice-cold ether and repeat the centrifugation step twice to ensure complete extraction of the crosslinker.

  • Diafiltration (Polishing): Dissolve the final pellet in an appropriate aqueous buffer (e.g., PBS). Transfer to a centrifugal filter unit with a 3 kDa or 10 kDa MWCO membrane[5]. Spin at the manufacturer's recommended g-force until the retentate volume is reduced by 90%. Re-dilute with buffer and repeat 3–5 times.

  • Validation Check (Self-Validating System): Test the final diafiltration permeate with a 0.1 M silver nitrate (AgNO3) solution. If bromide ions (from degraded or unreacted Br-PEG8-Br) are present, a milky white AgBr precipitate will form. Continue diafiltration until the permeate remains perfectly clear upon AgNO3 addition.

Section 5: References

1. Title: Br-PEG8-CH2CH2Br | 2376383-09-2 | Tokyo Chemical Industry Co., Ltd.(APAC) Source: TCI Chemicals URL:

2.[5] Title: Application Notes and Protocols for the Reaction of Bromo-PEG6-bromide with Primary Amines Source: BenchChem URL:

3.[3] Title: Soluble Polymers as Scaffolds for Recoverable Catalysts and Reagents | Chemical Reviews Source: ACS Publications URL:

4.[4] Title: ULTRAMINE: A High‐Capacity Polyethylene–Imine‐Based Polymer and Its Application as a Scavenger Resin Source: ResearchGate URL:

5.[1] Title: Medchemexpress LLC Bromo-PEG8-bromide | 2376383-09-2 | 98.0% | 540.28 g/mol Source: Fisher Scientific URL:

6.[2] Title: Medchemexpress LLC Bromo-PEG8-bromide | 2376383-09-2 | 98.0% | 540.28 g/mol (C18H36Br2O8) Source: Fisher Scientific URL:

Sources

Optimization

Technical Support Center: Optimizing Stoichiometry for Reactions with Dibromo Linkers

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting, kinetic principles, and validated protocols for optimizing nucleophilic substitution reactions involving dibromo linkers (e.g.,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting, kinetic principles, and validated protocols for optimizing nucleophilic substitution reactions involving dibromo linkers (e.g., dibromoalkanes, dibromo-PEGs). These bifunctional electrophiles are foundational in synthesizing Proteolysis Targeting Chimeras (PROTACs), covalent adaptable networks, and macrocyclic peptides.

Core Principles: The Causality of Alkylation Stoichiometry

When reacting a nucleophile ( Nu− ) with a symmetric dibromo linker ( Br−R−Br ), the reaction proceeds via two sequential SN​2 substitutions. The primary challenge is controlling the competition between the first alkylation (yielding the desired mono-alkylated product, Nu−R−Br ) and the second alkylation (yielding the di-alkylated byproduct, Nu−R−Nu ).

The selectivity is entirely dictated by the relative rates of the two reactions:

  • Rate 1 (Monoalkylation): v1​=k1​[Nu−][Br−R−Br]

  • Rate 2 (Dialkylation): v2​=k2​[Nu−][Nu−R−Br]

Because the inductive effect of the first substitution rarely extends across a long linker chain, the intrinsic rate constants ( k1​ and k2​ ) are nearly identical. Therefore, the only way to ensure v1​≫v2​ is to manipulate the concentrations so that [Br−R−Br]≫[Nu−R−Br] . By heavily flooding the system with the dibromo electrophile, the statistical probability of the nucleophile colliding with an unreacted dibromo molecule vastly exceeds the probability of it colliding with a mono-alkylated intermediate[1].

Reaction_Pathway Nuc Nucleophile (e.g., Amine/Phenol) Mono Mono-alkylated Product (Br-R-Nuc) Nuc->Mono + Linker (Excess) k1 (Fast) Linker Dibromo Linker (Br-R-Br) Linker->Mono Di Di-alkylated Byproduct (Nuc-R-Nuc) Mono->Di + Nuc (Limiting) k2 (Competing)

Caption: Logical pathway of competing mono- and di-alkylation reactions.

Troubleshooting & FAQs

Q1: I am trying to synthesize a mono-alkylated PROTAC linker, but I am recovering primarily the di-alkylated dimer. How do I fix this? A1: You must alter both your stoichiometry and your addition method. Increase the molar ratio of the dibromoalkane to the nucleophile to at least 5:1 (up to 10:1 for highly reactive nucleophiles)[1]. Furthermore, do not mix them all at once. Dissolve the dibromo linker and base in the reaction flask, and add the nucleophile dropwise via a syringe pump over 4–6 hours. This maintains a near-zero steady-state concentration of the nucleophile in the flask, preventing it from attacking the newly formed mono-alkylated product[1].

Q2: How do I remove the massive excess of unreacted dibromoalkane after the reaction? A2: Co-elution of the non-polar dibromo linker with your product during silica gel chromatography is a common failure point. For volatile short-chain linkers (e.g., 1,3-dibromopropane to 1,6-dibromohexane), physically remove the excess linker before chromatography using Kugelrohr distillation or a high-vacuum rotary evaporator with a heated bath. For heavier PEG-based linkers, utilize reverse-phase chromatography where the polarity difference is more pronounced.

Q3: My nucleophile (e.g., a sterically hindered phenol) is unreactive with the dibromo linker even at reflux. What can I do? A3: Heating often leads to degradation or elimination (E2) side reactions rather than the desired SN​2 substitution. Instead, utilize a Phase-Transfer Catalyst (PTC) such as tetrabutylammonium bromide (TBAB) in a biphasic alkaline/organic solvent system. The PTC escorts the nucleophilic anion into the organic phase, drastically lowering the activation energy[2]. Alternatively, you can convert the dibromo linker into a highly electrophilic ditriflate intermediate via metathesis with silver triflate prior to nucleophilic addition[3].

Quantitative Data Summaries

The following table summarizes the expected product distributions based on the stoichiometric ratios and addition methodologies employed during linker functionalization.

Stoichiometric Ratio (Linker : Nucleophile)Addition MethodExpected Monoalkylation Yield (%)Expected Dialkylation Yield (%)Primary Application
1 : 2Bolus Addition< 5%> 90%Homodimerization
1 : 1Bolus Addition~ 30%~ 30% (plus unreacted)Macrocyclization (High Dilution)
3 : 1Bolus Addition~ 60%~ 25%Basic Desymmetrization
5 : 1Slow Addition (Syringe Pump)> 85%< 10%PROTAC Linker Assembly
10 : 1Slow Addition (Syringe Pump)> 95%< 2%High-Purity Monoalkylation

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process analytical checks to ensure the integrity of the reaction before proceeding to the next step.

Protocol A: Statistical Monoalkylation (Desymmetrization)

Objective: Attach the first ligand (e.g., an E3 ligase binder) to a dibromo linker while suppressing dimerization.

  • Setup: Flame-dry a round-bottom flask under inert gas (Argon/N2). Add the dibromo linker (5.0 equivalents) and dissolve in anhydrous DMF or Acetonitrile (0.1 M).

  • Base Addition: Add a mild, non-nucleophilic base such as K2​CO3​ or Cs2​CO3​ (2.0 equivalents). Stir at room temperature.

  • Syringe Pump Addition (Critical Step): Dissolve the nucleophilic ligand (1.0 equivalent) in a minimum volume of anhydrous solvent. Load into a syringe pump and add dropwise to the reaction flask at a rate of 0.1 mL/min over 4 hours[1].

  • In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc). The mono-alkylated product will appear as a new spot with an Rf​ intermediate between the highly non-polar dibromo linker and the highly polar nucleophile.

  • Quench & Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc (3x). Wash the combined organic layers with brine to remove DMF, dry over Na2​SO4​ , and concentrate.

  • Purification: Remove the excess volatile dibromoalkane via high-vacuum distillation. Purify the remaining crude via flash column chromatography.

Protocol B: Heterobifunctional PROTAC Assembly (Second Alkylation)

Objective: Attach the Protein of Interest (POI) ligand to the purified mono-alkylated intermediate.

  • Setup: Dissolve the rigorously purified mono-alkylated intermediate (1.0 equivalent) in anhydrous DMF.

  • Reagent Addition: Add the second nucleophilic ligand (POI binder, 1.05 equivalents) and N,N -diisopropylethylamine (DIPEA, 2.0 equivalents). Causality: A slight excess of the precious POI ligand ensures complete consumption of the mono-alkylated intermediate, simplifying final HPLC purification[4].

  • Reaction: Stir the mixture at 40–50°C for 12 hours.

  • In-Process Validation: Confirm the reaction via LC-MS. Self-Validation Check: The mono-alkylated intermediate will display a distinct 1:1 isotopic mass pattern (M / M+2) due to the presence of the single bromine atom ( 79Br and 81Br ). The complete disappearance of this isotopic pattern confirms successful substitution.

  • Isolation: Purify the final PROTAC molecule directly via preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA), followed by lyophilization[4].

PROTAC_Workflow Step1 1. Monoalkylation Excess Dibromo Linker (5-10 eq) Slow addition of E3 Ligand Step2 2. Purification Vacuum Distillation or Column Chromatography Step1->Step2 Step3 3. Second Alkylation 1:1 Stoichiometry Add POI Ligand + Base Step2->Step3 Step4 4. Final Isolation Preparative RP-HPLC Lyophilization Step3->Step4

Caption: Step-by-step workflow for assembling heterobifunctional PROTACs.

References

  • Defense Technical Information Center (DTIC). New Synthetic Techniques for Advanced Propellant Ingredients: Trifluoromethanesulfonate Derivative Intermediates. Available at:[Link]

  • Academia.edu. Analysis of Phase-Transfer-Catalyzed O-Alkylation Reaction Using Fractional Factorial Design Method. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison: Dibromo-OEG vs. Di-Tosyl-OEG Linkers in Bioconjugation

A Senior Application Scientist's Guide to Linker Selection for Robust and Efficient Bioconjugate Development In the landscape of targeted therapeutics and advanced diagnostics, the linker connecting a targeting moiety to...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Linker Selection for Robust and Efficient Bioconjugate Development

In the landscape of targeted therapeutics and advanced diagnostics, the linker connecting a targeting moiety to a payload is a critical determinant of the final conjugate's performance. Among the diverse array of available linker technologies, oligoethylene glycol (OEG) based linkers are prized for their ability to enhance solubility, reduce immunogenicity, and provide a flexible spacer. This guide provides an in-depth comparison of two prominent OEG linker activation chemistries: dibromo-OEG and di-tosyl-OEG. We will delve into the fundamental principles governing their reactivity, the practical implications for experimental design, and provide detailed protocols to empower researchers in making an informed choice for their specific application.

The Decisive Role of the Leaving Group: Bromide vs. Tosylate

The efficacy of both dibromo-OEG and di-tosyl-OEG linkers hinges on the nature of their terminal functional groups, which act as leaving groups in nucleophilic substitution reactions. The choice between a bromide and a tosylate leaving group is not trivial and has significant consequences for reaction kinetics and conditions.

Tosylate , the conjugate base of the strong acid p-toluenesulfonic acid, is an excellent leaving group due to the high degree of resonance stabilization of the resulting anion.[1][2] This inherent stability generally translates to faster reaction rates.[1] In contrast, bromide , while a good leaving group, is the conjugate base of a slightly weaker acid (hydrobromic acid) and its negative charge is localized on the bromine atom.[3]

However, the nucleophile in a bioconjugation reaction plays a pivotal role in modulating the reactivity of these leaving groups.[4] For reactions with "hard" nucleophiles, such as amines (e.g., lysine residues), the superior leaving group ability of tosylate often leads to faster conjugation. Conversely, for reactions with "soft" nucleophiles, such as the thiol group of a cysteine residue, the reactivity of bromide can be comparable or even superior.[4][5] This is a crucial consideration in the design of antibody-drug conjugates (ADCs), where site-specific conjugation to cysteine residues is a common strategy.

Navigating the Experimental Landscape: A Comparative Analysis

The selection between dibromo-OEG and di-tosyl-OEG linkers should be guided by the specific requirements of the biomolecule, the payload, and the desired properties of the final conjugate. The following table summarizes the key experimental considerations for each linker type.

FeatureDibromo-OEG LinkersDi-Tosyl-OEG LinkersRationale & Causality
Primary Target Thiols (Cysteine)Thiols (Cysteine), Amines (Lysine)The high nucleophilicity of thiols makes them excellent targets for both linkers.[5] Tosylates can also react with amines, offering broader targeting potential but requiring careful control of reaction conditions to ensure selectivity.
Reaction pH pH 8.0 - 9.0 for thiol conjugation[6]pH 7.5 - 8.5 for thiol conjugationHigher pH deprotonates the thiol to the more nucleophilic thiolate anion, accelerating the reaction.[6] However, excessively high pH can lead to side reactions and protein denaturation.
Reaction Kinetics Generally fast with thiolsCan be faster than bromo-linkers, especially with less reactive nucleophiles.[1]The superior leaving group ability of tosylate often translates to faster reaction kinetics.[1]
Conjugate Stability Forms a highly stable thioether bond.[6]Forms a stable thioether or secondary amine bond.The resulting covalent bonds for both linker types are generally stable under physiological conditions.
Side Reactions Potential for cross-linking if both bromo groups react.Potential for reaction with other nucleophiles (e.g., histidine) at higher pH.Careful control of stoichiometry and reaction time is crucial to minimize unwanted side products.

Experimental Protocols: A Step-by-Step Guide to Conjugation

The following protocols provide a framework for the conjugation of a payload to an antibody using either a dibromo-OEG or a di-tosyl-OEG linker. These protocols assume a thiol-reactive strategy, which requires the initial reduction of interchain disulfide bonds in the antibody to generate free cysteine residues.

Workflow for Antibody-Payload Conjugation

experimental_workflow cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation Reaction cluster_purification Purification & Analysis antibody Antibody Solution reduction Antibody Reduction (e.g., with TCEP) antibody->reduction 1. Reduce Disulfides purification1 Purification (e.g., Desalting Column) reduction->purification1 2. Remove Reducing Agent reaction Conjugation Reaction purification1->reaction 3. Add Linker-Payload linker_payload Linker-Payload (Dibromo-OEG or Di-Tosyl-OEG) linker_payload->reaction purification2 Purification of ADC (e.g., Chromatography) reaction->purification2 4. Purify ADC analysis Characterization (e.g., SEC, Mass Spec) purification2->analysis 5. Analyze Conjugate

Caption: General workflow for antibody-drug conjugate (ADC) synthesis.

Protocol 1: Antibody Conjugation with a Dibromo-OEG Linker

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)

  • Dibromo-OEG-Payload solution in a water-miscible organic solvent (e.g., DMSO)

  • Quenching solution (e.g., 100 mM N-acetyl-L-cysteine)

  • Desalting columns

  • Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 8.0)

Procedure:

  • Antibody Reduction:

    • To the antibody solution (typically 1-10 mg/mL), add a 10-20 fold molar excess of TCEP.

    • Incubate at 37°C for 1-2 hours.

    • Remove excess TCEP using a desalting column equilibrated with conjugation buffer.

  • Conjugation Reaction:

    • Immediately after purification, add a 5-20 fold molar excess of the Dibromo-OEG-Payload solution to the reduced antibody. The final concentration of the organic solvent should be below 10% (v/v).

    • Incubate at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add a 2-fold molar excess of the quenching solution (relative to the linker-payload) to react with any unreacted bromo groups.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the antibody-drug conjugate using a suitable method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove unreacted linker-payload and quenching agent.

  • Characterization:

    • Analyze the purified conjugate to determine the drug-to-antibody ratio (DAR) and confirm its integrity using techniques like SEC, hydrophobic interaction chromatography (HIC), and mass spectrometry.

Protocol 2: Antibody Conjugation with a Di-Tosyl-OEG Linker

Materials:

  • Same as Protocol 1, with Di-Tosyl-OEG-Payload replacing the dibromo-linker.

Procedure:

  • Antibody Reduction:

    • Follow the same procedure as in Protocol 1.

  • Conjugation Reaction:

    • Immediately after purification, add a 5-20 fold molar excess of the Di-Tosyl-OEG-Payload solution to the reduced antibody. The final concentration of the organic solvent should be below 10% (v/v).

    • Incubate at room temperature for 1-3 hours. The reaction with the tosyl-linker may be faster than with the bromo-linker. Monitor the reaction progress to determine the optimal incubation time.

  • Quenching:

    • Add a 2-fold molar excess of a suitable quenching agent (e.g., N-acetyl-L-cysteine or 2-mercaptoethanol) to react with any unreacted tosyl groups.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Follow the same procedure as in Protocol 1.

  • Characterization:

    • Follow the same procedure as in Protocol 1.

Visualizing the Chemistry: Reaction Mechanisms

The underlying chemical transformations for both linker types are SN2 reactions. The following diagrams illustrate the reaction of each linker with a cysteine residue on a protein.

Dibromo-OEG Linker Reaction

dibromo_reaction cluster_reactants cluster_product protein_thiol Protein-SH dibromo_linker Br-(CH₂CH₂O)n-CH₂CH₂-Br thioether_conjugate Protein-S-(CH₂CH₂O)n-CH₂CH₂-Br protein_thiol->thioether_conjugate SN2 Reaction (pH 8.0-9.0)

Caption: SN2 reaction of a dibromo-OEG linker with a protein thiol.

Di-Tosyl-OEG Linker Reaction

ditosyl_reaction cluster_reactants cluster_product protein_thiol Protein-SH ditosyl_linker TsO-(CH₂CH₂O)n-CH₂CH₂-OTs thioether_conjugate Protein-S-(CH₂CH₂O)n-CH₂CH₂-OTs protein_thiol->thioether_conjugate SN2 Reaction (pH 7.5-8.5)

Caption: SN2 reaction of a di-tosyl-OEG linker with a protein thiol.

Conclusion and Future Perspectives

Both dibromo-OEG and di-tosyl-OEG linkers are powerful tools for the construction of bioconjugates. The choice between them is nuanced and depends on the specific application.

  • Dibromo-OEG linkers are a reliable choice for thiol-specific conjugation, forming highly stable thioether bonds. The reaction conditions are well-established, though they may require slightly longer reaction times compared to their tosyl counterparts.

  • Di-Tosyl-OEG linkers offer the potential for faster reaction kinetics due to the excellent leaving group ability of the tosylate. This can be advantageous when working with sensitive biomolecules or when aiming to minimize reaction times. However, their broader reactivity with other nucleophiles necessitates careful control of reaction conditions to ensure selectivity.

The future of linker technology will likely involve the development of linkers with even greater selectivity, stability, and controlled-release mechanisms. As our understanding of the intricate interplay between linker chemistry and biological systems deepens, we can expect to see the emergence of next-generation linkers that further enhance the efficacy and safety of targeted therapies.

References

  • (2020). Esters in ADC linkers: Optimization of stability and lysosomal cleavage. Research Days Posters 2020. [Link]

  • (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry. [Link]

  • The leaving group in the nucleophilic substitution - SN2. Quimica Organica. [Link]

  • (2018). Studies on the Physicochemical Stability of Antibody Conjugates. Journal of Pharmaceutical Sciences. [Link]

  • (2022). Development of applicable thiol-linked antibody-drug conjugates with improved stability and therapeutic index. Drug Delivery. [Link]

  • Difference in leaving group ability due to variation in nucleophiles. Chemistry Stack Exchange. [Link]

  • (2025). Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols. Journal of the American Chemical Society. [Link]

  • (2015). Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. Methods in Enzymology. [Link]

  • (2024). Protocol to generate, purify, and analyze antibody-oligonucleotide conjugates from off-the-shelf antibodies. STAR Protocols. [Link]

  • (2023). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. International Journal of Molecular Sciences. [Link]

  • (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]

  • (2019). 9.4: Tosylate—Another Good Leaving Group. Chemistry LibreTexts. [Link]

  • (2026). What Makes A Good Leaving Group. Master Organic Chemistry. [Link]

  • Differences between alkyl halides and alkyl tosylates. Chemistry Stack Exchange. [Link]

Sources

Comparative

Comprehensive Comparison Guide: 1H NMR Analysis of 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane vs. Alternative Linkers

Executive Summary In the rapidly expanding fields of targeted protein degradation (PROTACs), antibody-drug conjugates (ADCs), and hydrogel synthesis, the selection and analytical validation of homobifunctional crosslinke...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly expanding fields of targeted protein degradation (PROTACs), antibody-drug conjugates (ADCs), and hydrogel synthesis, the selection and analytical validation of homobifunctional crosslinkers are critical to synthetic success. 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane (commonly referred to as Br-PEG9-Br, CAS: 2376383-09-2) is a highly versatile, non-UV-active polyethylene glycol derivative[1].

This guide objectively compares the chemical performance of Br-PEG9-Br against alternative leaving-group derivatives (tosylates and mesylates) and evaluates the analytical modalities required for its characterization. Because Br-PEG9-Br lacks a chromophore, traditional HPLC-UV methods are ineffective. Consequently, serves as the primary, self-validating analytical standard for determining both structural identity and absolute purity.

Structural & Spectral Causality: The 1H NMR Profile

The 1H NMR spectrum of Br-PEG9-Br is distinct and highly predictable. Understanding the causality behind the chemical shifts is essential for accurate peak assignment and integration.

Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Mechanistic Origin
3.81 Triplet (t)4H-CH₂-O- (Adjacent to terminal)Deshielded by the highly electronegative oxygen atom (Pauling scale: 3.44), which pulls electron density away from the protons via the inductive effect.
3.64 Multiplet (m)28H-O-CH₂-CH₂-O- (PEG Backbone)The repeating internal ether units create a nearly identical chemical environment, resulting in a heavily overlapped, high-intensity multiplet.
3.46 Triplet (t)4H-CH₂-Br (Terminal)Bromine is less electronegative (2.96) than oxygen, resulting in a slightly more shielded environment compared to the adjacent -CH₂-O- group, pushing the peak upfield.

Product Performance Comparison: Br-PEG9-Br vs. Alternative Linkers

When designing a synthetic route, chemists must choose between various homobifunctional PEGs. While tosylates (TsO-PEG-OTs) and mesylates (MsO-PEG-OMs) are common, Br-PEG9-Br offers distinct advantages in storage stability.

MetricBr-PEG9-Br (The Product)TsO-PEG9-OTs (Alternative)MsO-PEG9-OMs (Alternative)
Leaving Group Bromide (-Br)Tosylate (-OTs)Mesylate (-OMs)
Reactivity (Sₙ2) HighVery HighHigh
Storage Stability Excellent. Resists ambient hydrolysis; stable for >12 months at 4°C.Poor. Highly prone to hydrolysis, generating free p-toluenesulfonic acid which catalyzes further degradation.Moderate.
UV Absorbance NoneStrong (220-254 nm)None
Primary Purity Assay 1H qNMRHPLC-UV1H qNMR

Analytical Modality Comparison: qNMR vs. Chromatographic Methods

Because Br-PEG9-Br lacks a UV chromophore, laboratories must rely on alternative detection methods. [2], avoiding the catch-22 of requiring a reference standard to analyze a new batch.

Analytical ModalityAccuracyRef. Standard Required?SpecificityLimitation
1H qNMR > 99.0% No (Uses Internal Std)High (Verifies Structure)Lower sensitivity for trace impurities (<0.1%).
HPLC-ELSD 95.0 - 98.0%Yes (High-purity PEG needed)ModerateNon-linear response; requires complex logarithmic calibration curves.
LC-MS (ESI) QualitativeYesVery HighIon suppression effects skew quantitative ratios; primarily used for mass ID.

Self-Validating Experimental Protocol: 1H qNMR

This protocol is engineered as a self-validating system. It incorporates internal system suitability checks to ensure that gravimetric, relaxation, and processing errors are mitigated..

Objective: Absolute quantification of Br-PEG9-Br purity without a homologous reference standard. Materials: Br-PEG9-Br (Analyte), Maleic acid (Internal Standard, TraceCERT® >99.9%), DMSO-d6 (Solvent).

Step 1: Gravimetric Preparation (System Check 1)
  • Action: Verify the microbalance with a 20 mg certified check weight. Accurately weigh ~20 mg of Br-PEG9-Br and ~5 mg of Maleic acid into a clean glass vial. Record exact weights to 0.01 mg.

  • Causality: qNMR is a primary ratio method. Gravimetric precision is the absolute bottleneck for accuracy. Because PEG derivatives can hold static charge (leading to balance drift), using an anti-static ionizer and verifying the balance immediately prior to use ensures the foundational math is flawless.

Step 2: Sample Dissolution
  • Action: Add 0.8 mL of DMSO-d6. Vortex for 60 seconds until completely dissolved. Transfer 0.6 mL to a 5 mm high-throughput NMR tube.

  • Causality: Maleic acid provides a sharp, highly stable singlet at ~6.26 ppm in DMSO-d6. This region is completely devoid of interference from the PEG backbone (3.4-3.9 ppm) or residual water (~3.3 ppm), ensuring pristine integration boundaries.

Step 3: NMR Acquisition Parameters
  • Action: Set the probe temperature to 298 K. Use a 90° excitation pulse. Set the relaxation delay (D1) to 30 seconds.

  • Causality: The T1 relaxation time of the maleic acid protons is approximately 5 seconds. To ensure >99.3% recovery of longitudinal magnetization, D1 must be ≥5×T1 . Failing to wait will artificially suppress the internal standard signal, leading to a massive overestimation of the PEG purity[3].

Step 4: Data Processing (System Check 2)
  • Action: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz before Fourier Transformation. Manually phase the spectrum. Do not use automatic polynomial baseline correction.

  • Causality: While raw FID data contains the purest signal, applying a slight exponential window function increases the signal-to-noise ratio (S/N) without significantly distorting the Lorentzian line shape. Avoiding polynomial corrections ensures the broad base of the PEG multiplet is not artificially flattened, allowing the integral to capture the entire signal tail.

Step 5: Integration & Calculation
  • Action: Integrate the Maleic acid singlet at 6.26 ppm (2H) and the Br-PEG9-Br terminal triplet at 3.46 ppm (4H). Calculate purity using the standard qNMR mass-balance equation.

Workflow Visualization

The following diagram illustrates the decision matrix and workflow for analyzing non-UV active PEG linkers, highlighting the divergence between absolute and relative quantification methods.

Workflow A Sample: Br-PEG9-Br (No UV Chromophore) B Select Analytical Pathway A->B C1 1H qNMR Analysis (Absolute Quantification) B->C1 Primary Method C2 HPLC-ELSD Analysis (Relative Quantification) B->C2 Orthogonal Method D1 Add Internal Standard (Maleic Acid) C1->D1 E1 Prepare Calibration Curve (Requires Ref. Std) C2->E1 D2 Acquire Spectra (D1 > 5 x T1) D1->D2 F1 High Accuracy Purity (%) Structural Verification D2->F1 E2 Chromatographic Separation (Non-linear Response) E1->E2 F2 Impurity Profiling Batch Consistency E2->F2

Workflow comparing 1H qNMR and HPLC-ELSD for the purity analysis of non-UV active PEG linkers.

References

  • Malz, F., & Jancke, H. "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823 (2005). URL:[Link]

  • Weber, M., et al. "Using high-performance quantitative NMR (HP-qNMR) for certifying traceable and highly accurate purity values of organic reference materials." Accreditation and Quality Assurance, 18(2), 91-98 (2013). URL:[Link]

  • Maniara, G., et al. "Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy." Analytical Chemistry, 70(23), 4921-4928 (1998). URL:[Link]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients." Spectroscopy Europe, 22(1), 14-17 (2010). URL:[Link]

Sources

Validation

Validating linker conjugation to proteins via HPLC

The validation of linker-payload conjugation to proteins—most notably in the development of Antibody-Drug Conjugates (ADCs)—is a critical analytical bottleneck. The Drug-to-Antibody Ratio (DAR) and the distribution of th...

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Author: BenchChem Technical Support Team. Date: April 2026

The validation of linker-payload conjugation to proteins—most notably in the development of Antibody-Drug Conjugates (ADCs)—is a critical analytical bottleneck. The Drug-to-Antibody Ratio (DAR) and the distribution of these payloads directly dictate the therapeutic index, pharmacokinetic stability, and safety profile of the biotherapeutic[1].

As a Senior Application Scientist, I approach conjugation validation not as a single assay, but as a self-validating system of orthogonal High-Performance Liquid Chromatography (HPLC) modalities. Because payloads are inherently lipophilic, their attachment alters the biophysical properties of the native protein. By exploiting these induced changes in hydrophobicity, size, and structural integrity, we can construct a comprehensive profile of the conjugation reaction.

This guide objectively compares the three foundational HPLC techniques used for conjugation validation: Hydrophobic Interaction Chromatography (HIC-HPLC), Reversed-Phase (RP-HPLC), and Size-Exclusion (SEC-HPLC), providing the mechanistic causality behind each method and actionable protocols for implementation.

Mechanistic Comparison of HPLC Modalities

Validating a conjugation reaction requires answering three distinct questions: How many payloads are attached? (Average DAR), How are they distributed? (DAR species heterogeneity), and Did the conjugation process damage the protein? (Aggregation). No single chromatographic method answers all three.

HIC-HPLC: The Gold Standard for Intact DAR Distribution

HIC-HPLC is the premier method for analyzing cysteine-linked ADCs under non-denaturing conditions[2][].

  • The Causality: Cytotoxic payloads are highly hydrophobic to ensure cell membrane permeability. When conjugated to an antibody, they incrementally increase the molecule's global hydrophobicity. By utilizing a descending salt gradient (typically ammonium sulfate), proteins are eluted based on their hydrophobic interaction with the stationary phase (e.g., a butyl column). Unconjugated antibodies (DAR 0) elute first, followed sequentially by DAR 2, DAR 4, DAR 6, and DAR 8 species[2][4].

  • Advantage: Preserves the native structure of the protein, allowing for the quantification of exact DAR distribution profiles rather than just a mathematical average[].

RP-HPLC: The Orthogonal Subunit Approach

RP-HPLC utilizes harsh, denaturing conditions (organic solvents, high temperatures, and acidic pH) paired with a highly hydrophobic stationary phase (C4 or C8).

  • The Causality: For cysteine-linked ADCs, the conjugation process reduces the interchain disulfide bonds. Because HIC requires intact molecules, RP-HPLC is used orthogonally by fully reducing the ADC into its constituent Light Chains (LC) and Heavy Chains (HC) using Dithiothreitol (DTT)[2]. The conjugated LC and HC subunits are separated based on their individual payload burdens.

  • Advantage: Provides high-resolution subunit data and serves as a critical orthogonal validation to HIC-derived average DAR calculations[2].

SEC-HPLC: Validating Structural Integrity
  • The Causality: The conjugation process—specifically the reduction of disulfides or the addition of highly hydrophobic linkers—can destabilize the protein, driving aggregation. SEC-HPLC separates molecules purely by their hydrodynamic radius.

  • Advantage: Ensures that the high-DAR species observed in HIC are functional monomers rather than soluble, high-molecular-weight aggregates.

Quantitative Data Synthesis: Modality Comparison

The following table synthesizes the operational parameters and performance metrics of the three modalities.

ParameterHIC-HPLC (Intact)RP-HPLC (Reduced Subunit)SEC-HPLC (Intact)
Primary Output Intact DAR Distribution, Average DARSubunit DAR, Average DARMonomer Purity, Aggregation %
Protein State Native / FoldedDenatured / ReducedNative / Folded
Stationary Phase Non-porous Butyl or PhenylPorous C4 or C8Diol-bonded Silica
Mobile Phase Descending (NH4​)2​SO4​ gradientAscending Acetonitrile/TFA gradientIsocratic Phosphate Buffer
Resolution Baseline separation of DAR 0-8Baseline separation of LC/HC + payloadsBaseline separation of Monomer/Aggregate
Conjugation Type Ideal for Cysteine-linkedIdeal for Cysteine & Lysine-linkedUniversal

Experimental Workflow & Logic

G cluster_0 Orthogonal HPLC Modalities Sample Post-Conjugation ADC Sample HIC HIC-HPLC (Native DAR & Distribution) Sample->HIC High Salt Buffer RP RP-HPLC (Subunit DAR via Reduction) Sample->RP DTT Reduction SEC SEC-HPLC (Monomer Purity & Aggregation) Sample->SEC Isocratic Elution Output Validated Conjugation Profile (Efficacy & Safety Metrics) HIC->Output RP->Output SEC->Output

Orthogonal HPLC workflow for comprehensive validation of protein-linker conjugation.

Step-by-Step Methodology: HIC-HPLC for Cysteine-Linked ADCs

To ensure reproducibility and trust in your analytical data, the HIC-HPLC method must be tightly controlled. HIC performance is highly sensitive to salt type, concentration, and temperature[1][5].

Materials & Reagents:

  • Column: Non-porous Butyl-NPR column (e.g., 4.6 x 35 mm, 2.5 µm). Causality: Non-porous resins prevent the entrapment of hydrophobic ADCs, ensuring sharp peaks and high recovery.

  • Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 50 mM Sodium Phosphate, 20% Isopropanol (IPA), pH 7.0. Causality: IPA reduces the surface tension of the mobile phase, facilitating the elution of highly hydrophobic DAR 6 and DAR 8 species.

Protocol:

  • Sample Preparation: Dilute the conjugated protein sample to 1-2 mg/mL using Mobile Phase A. Ensure complete mixing without introducing bubbles (which can denature the protein at the air-liquid interface).

  • System Equilibration: Equilibrate the column with 100% Mobile Phase A at a flow rate of 0.8 mL/min until the baseline UV absorbance (280 nm) is stable. Maintain the column compartment strictly at 25°C.

  • Gradient Elution:

    • 0–2 min: Hold at 100% A (Allows salts to stabilize hydrophobic interactions).

    • 2–15 min: Linear gradient from 0% to 100% B (Gradually reduces ionic strength, eluting species in order of increasing hydrophobicity: DAR 0 → DAR 2 → DAR 4 → DAR 6 → DAR 8)[2].

    • 15–18 min: Hold at 100% B (Washes strongly bound aggregates).

    • 18–22 min: Return to 100% A for re-equilibration.

  • Data Analysis: Integrate the area under the curve (AUC) for each distinct peak. Calculate the weighted average DAR using the formula:

    AverageDAR=∑(%AreaDAR_n​×n)/100

    (Where n is the number of payloads for that specific peak).

References

  • PubMed / Methods in Molecular Biology Title: Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography. Source: Methods Mol Biol. 2013:1045:275-83. URL:[Link]

  • Phenomenex Title: What is Drug Antibody Ratio (DAR) in Biotherapeutics? Source: Phenomenex Technical Articles (June 04, 2018). URL:[Link]

  • PubMed / NIH Title: Model-based analysis of a hydrophobic interaction chromatography for antibody-drug conjugate purification. Source: NIH / PubMed Central. URL:[Link]

Sources

Safety & Regulatory Compliance

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